molecular formula C35H30D8Cl2N8O5 B1191695 Hydroxy Itraconazole D8

Hydroxy Itraconazole D8

Cat. No.: B1191695
M. Wt: 729.68
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.

Properties

Molecular Formula

C35H30D8Cl2N8O5

Molecular Weight

729.68

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility & Handling of Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and method developers. It synthesizes physicochemical data with practical laboratory workflows.

Solvent Selection Strategy: DMSO vs. Methanol

Executive Summary

Hydroxy Itraconazole D8 (OH-ITZ-D8) serves as the critical deuterated internal standard (IS) for the quantitation of Hydroxy Itraconazole, the primary active metabolite of Itraconazole. Due to the molecule's high lipophilicity (LogP ~5.[1]5) and weak basicity, solvent selection is the single most common failure point in method development.

The Core Directive:

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the mandatory solvent for Master Stock preparation, offering solubility capacities >80 mg/mL.

  • Working Solvent: Methanol (MeOH) is the preferred solvent for Working Standards and protein precipitation, but has a solubility limit ~30x lower than DMSO (approx. 2.5 mg/mL).[2][3]

This guide delineates the physicochemical rationale, preparation protocols, and stability profiles required to maintain quantitative integrity in LC-MS/MS workflows.

Physicochemical Context: Why D8 Behaves Like the Parent

To validate the use of Hydroxy Itraconazole solubility data for the D8 analog, we must establish their physicochemical equivalence. Deuterium (


) substitution increases molecular mass but exerts negligible effects on the electronic environment or polarity of the molecule.
PropertyHydroxy Itraconazole (Parent)Hydroxy Itraconazole D8 (IS)Implication
Molecular Weight 721.6 g/mol ~729.7 g/mol Mass shift for MS detection
LogP (Lipophilicity) ~5.5 (Highly Lipophilic)~5.5Identical solubility profile
pKa ~3.7 (Weak Base)~3.7pH-dependent solubility
Polar Surface Area ~110 Ų~110 ŲIdentical solvation kinetics

Expert Insight: Do not search for "D8-specific" solubility charts; they rarely exist. Rely on the parent compound's data. The kinetic isotope effect is irrelevant for solvation thermodynamics in this context.

Solubility Profile: DMSO vs. Methanol

The choice between DMSO and Methanol is a trade-off between solvation power and instrument compatibility .

Comparative Data Table
FeatureDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Solubility Capacity High (> 80 mg/mL) Moderate (~ 2.5 mg/mL)
Solvation Mechanism Aprotic polar; disrupts strong crystal lattice interactions.Protic polar; hydrogen bonding capability is insufficient for high conc.
Volatility Low (B.P. 189°C)High (B.P. 64.7°C)
Freezing Point 19°C (Risk of freezing in fridge)-97°C (Excellent for cold storage)
LC-MS Effect High viscosity; potential ion suppression if >1% in source.Compatible with ESI; common mobile phase component.
Role Master Stock Preparation Working Solution / Diluent
The Mechanism of Solvation

Hydroxy Itraconazole contains a triazole ring and a piperazine moiety.

  • In DMSO: The sulfoxide oxygen acts as a powerful hydrogen bond acceptor, effectively solvating the protonated nitrogens and the hydroxyl group, breaking the crystal lattice energy.

  • In Methanol: While methanol can donate and accept hydrogen bonds, the large hydrophobic backbone of Itraconazole dominates. Methanol lacks the dipole strength to fully solvate the molecule at high concentrations, leading to precipitation if the "critical saturation point" (>2.5 mg/mL) is exceeded.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical "Solvent Switch" technique required to bridge the gap between high solubility (DMSO) and instrument compatibility (Methanol).

G cluster_0 Stock Preparation Solid Solid OH-ITZ-D8 (Powder) DMSO_Stock Master Stock (DMSO) Conc: 1 - 5 mg/mL Solid->DMSO_Stock Dissolve (Sonication Req.) MeOH_Work Working Solution (Methanol) Conc: 1 - 10 µg/mL DMSO_Stock->MeOH_Work Dilution (1:100+) Prevents Crash-out Precipitation Protein Precipitation (PPT) MeOH_Work->Precipitation Spike as IS BioSample Biological Sample (Plasma/Serum) BioSample->Precipitation Mix LCMS LC-MS/MS Analysis (ESI+) Precipitation->LCMS Supernatant Injection

Caption: The "Solvent Switch" workflow ensures the IS is fully dissolved in DMSO before dilution into Methanol for matrix spiking.

Protocol A: Preparation of Master Stock (1 mg/mL)

Objective: Create a stable, high-concentration standard.

  • Weighing: Accurately weigh 1.0 mg of Hydroxy Itraconazole D8 into a glass vial (avoid plastic if possible to minimize adsorption, though less critical at this concentration).

  • Solvent Addition: Add 1.0 mL of 100% DMSO .

    • Note: Do not use DMSO stored in plastic for long periods; glass-stored spectrophotometric grade is preferred.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5-10 minutes.

    • Visual Check: Solution must be crystal clear.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Stability:[1][4][5][6] Stable for >1 year.[6] DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.

Protocol B: Preparation of Working Standard (10 µg/mL)

Objective: Create a solution suitable for spiking plasma samples without introducing excessive DMSO.

  • Thaw: Bring Master Stock (DMSO) to room temperature and vortex.

  • Dilution: Transfer 10 µL of Master Stock into 990 µL of 100% Methanol .

    • Result: 10 µg/mL solution containing 1% DMSO.

    • Why 1% DMSO? This trace amount helps keep the lipophilic D8 in solution within the methanol matrix but is too low to cause solvent effects in LC-MS.

  • Storage: Store at -20°C. Use within 1 month.

Impact on Bioanalysis (LC-MS/MS)

The "Carryover" Trap

Hydroxy Itraconazole is "sticky." Using pure aqueous solvents for needle washes will fail.

  • Recommendation: Use a strong organic needle wash (e.g., MeOH:Acetonitrile:IPA:Acetone + 0.1% Formic Acid) to prevent D8 carryover into blank samples.

Ion Suppression

While DMSO dissolves the drug well, it is a known ion suppressor in Electrospray Ionization (ESI).

  • Limit: Ensure the final concentration of DMSO entering the source is <0.1%.

  • Calculation: If you spike 10 µL of Working Standard (containing 1% DMSO) into 100 µL plasma, the DMSO content is negligible. Never inject the DMSO Master Stock directly.

Chromatography
  • Peak Shape: Injecting samples with high DMSO content can cause peak fronting or splitting for early eluters. However, Hydroxy Itraconazole is highly retained (late eluting), so this is less of a risk compared to polar drugs.

  • Mobile Phase: Methanol/Water + Ammonium Formate is a standard mobile phase. The D8 IS will co-elute with the analyte.

Decision Tree: Troubleshooting Solubility

DecisionTree Start Start: Dissolve OH-ITZ-D8 Step1 Target Concentration? Start->Step1 HighConc > 2.5 mg/mL Step1->HighConc LowConc < 2.5 mg/mL Step1->LowConc UseDMSO MUST use DMSO (or DMF) HighConc->UseDMSO UseMeOH Methanol is acceptable (Check clarity) LowConc->UseMeOH CheckPrecip Visual Check: Precipitation? UseMeOH->CheckPrecip YesPrecip Yes: Add 5-10% DMSO or Sonicate CheckPrecip->YesPrecip NoPrecip No: Proceed CheckPrecip->NoPrecip

Caption: Decision logic for solvent selection based on required concentration limits.

References

  • Cayman Chemical. Itraconazole Product Information & Solubility Data.[4] (Accessed 2024).

  • MedChemExpress. Hydroxy Itraconazole Product Data Sheet (Solubility in DMSO vs Methanol). (Accessed 2024).

  • Peeters, J., et al. "Characterization of the physicochemical properties of itraconazole." Journal of Pharmaceutical Sciences. (2002). (Establishes the pKa and LogP baseline for Itraconazole analogs).
  • Vanderbilt Medical Laboratories. Itraconazole and Hydroxyitraconazole Quantitation by LC-MS/MS. (Clinical reference for therapeutic ranges and metabolite handling).

  • TargetMol. Hydroxy Itraconazole Solubility & Storage. (Confirming DMSO solubility >80 mg/mL).[2][6]

Sources

An In-Depth Technical Guide to the Pharmacologically Active Metabolites of Itraconazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Itraconazole is a synthetic, broad-spectrum triazole antifungal agent that has been a mainstay in the treatment of a wide array of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2][3] Its clinical efficacy is, however, complicated by highly variable pharmacokinetics, which are influenced by formulation, food intake, and gastric acidity.[4] A critical, and often underappreciated, aspect of its pharmacology is its extensive hepatic metabolism. The resulting metabolites are not mere inactive byproducts; they are pharmacologically active entities that significantly contribute to both the therapeutic and toxicological profile of the parent drug.

This technical guide provides a comprehensive exploration of the pharmacologically active metabolites of itraconazole. We will delve into their formation, their distinct pharmacokinetic and pharmacodynamic profiles, their collective impact on clinical efficacy and drug interactions, and the analytical methodologies required for their precise quantification. For researchers, clinical scientists, and drug development professionals, a granular understanding of this metabolic landscape is paramount for optimizing itraconazole therapy and developing safer, more effective antifungal strategies.

Section 1: The Metabolic Landscape of Itraconazole

The biotransformation of itraconazole is a complex process predominantly mediated by the cytochrome P450 (CYP) enzyme system, with one isoform playing a central role.

The Central Role of CYP3A4

Itraconazole undergoes extensive first-pass and systemic metabolism in the liver.[5] The primary catalyst for this transformation is the cytochrome P450 3A4 (CYP3A4) isoenzyme .[5][6] This enzyme is responsible for the oxidative metabolism of itraconazole, leading to the formation of more than 30 different metabolites.[7] Among these, a select few retain significant pharmacological activity. Itraconazole itself is not only a substrate but also a potent inhibitor of CYP3A4, a dual role that forms the basis for its numerous and clinically significant drug-drug interactions.[7][8]

Primary Metabolic Pathways

The metabolism of itraconazole by CYP3A4 proceeds via several pathways, but the most clinically relevant is hydroxylation, which produces the principal active metabolite. Other identified pathways include N-dealkylation and oxidation of the dioxolane ring.[9][10]

  • Hydroxylation: This is the major metabolic route, leading to the formation of hydroxyitraconazole (OH-ITRA) . This metabolite is of paramount importance due to its potent antifungal activity.[5]

  • Oxidation: Further oxidation can lead to the formation of ketoitraconazole (Keto-ITRA) .[9][10]

  • N-dealkylation: This pathway results in the formation of N-desalkyl-itraconazole (ND-ITRA) .[9][10]

These key metabolites, particularly hydroxyitraconazole, are not transient intermediates but circulate in the plasma, often at high concentrations, contributing significantly to the overall pharmacological effect.[10]

Itraconazole_Metabolism ITRA Itraconazole Enzyme CYP3A4 (Hepatic & Intestinal) ITRA->Enzyme OH_ITRA Hydroxyitraconazole (OH-ITRA) (Major Active Metabolite) Keto_ITRA Ketoitraconazole (Keto-ITRA) ND_ITRA N-desalkyl-itraconazole (ND-ITRA) Enzyme->OH_ITRA Hydroxylation Enzyme->Keto_ITRA Oxidation Enzyme->ND_ITRA N-dealkylation

Caption: Metabolic conversion of itraconazole by CYP3A4.

Section 2: Hydroxyitraconazole (OH-ITRA): The Principal Active Metabolite

While itraconazole is metabolized into numerous compounds, hydroxyitraconazole is the most significant from both a clinical and pharmacological standpoint. Its presence fundamentally alters the pharmacokinetic-pharmacodynamic relationship of itraconazole administration.

Pharmacodynamics: A Potent Antifungal in its Own Right

The mechanism of action for hydroxyitraconazole is identical to its parent compound. It inhibits the fungal CYP450 enzyme, lanosterol 14-α-demethylase, which is a vital enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[6][11] Disruption of ergosterol synthesis leads to increased membrane permeability and, ultimately, inhibition of fungal growth and replication.[12]

Crucially, the in vitro antifungal activity of hydroxyitraconazole is comparable to that of itraconazole against a broad spectrum of pathogenic fungi.[1][5][13] Studies using microbroth dilution tests have shown that the IC50 values for both itraconazole and hydroxyitraconazole are virtually identical for the vast majority of fungal isolates tested.[14][15] This equivalence in potency means that the circulating concentrations of hydroxyitraconazole contribute directly and substantially to the overall antifungal effect of the therapy.

Pharmacokinetics: The Dominant Circulating Moiety

The pharmacokinetic profile of hydroxyitraconazole is key to its clinical importance.

  • Formation and Bioavailability: Hydroxyitraconazole is formed not only in the liver but also during first-pass metabolism in the intestine.[16] This pre-systemic formation means that it is present in the circulation from the very beginning of the absorption phase.

  • Plasma Concentrations: In clinical practice, the plasma concentrations of hydroxyitraconazole are consistently higher than those of the parent drug, often reaching levels approximately twice that of itraconazole.[5][17] A large-scale analysis of patient samples found a median OH-ITRA:ITRA ratio of 1.73, although with marked inter-patient variability.[4][18][19]

  • The Free Drug Hypothesis: Perhaps the most compelling pharmacokinetic characteristic of hydroxyitraconazole is its protein binding. Both itraconazole and hydroxyitraconazole are highly protein-bound (>99%). However, recent research has demonstrated that the unbound, or "free," fraction of hydroxyitraconazole is 8.5-fold higher than that of itraconazole.[13] Consequently, the free concentration of the active metabolite in plasma can be more than 10-fold higher than the free concentration of the parent drug.[13] Since only the unbound drug is available to exert a pharmacological effect, this finding underscores the dominant role of hydroxyitraconazole in the therapeutic outcome.

Data Presentation: Comparative Pharmacokinetics
ParameterItraconazole (ITRA)Hydroxyitraconazole (OH-ITRA)Clinical Implication
Primary Formation -Hepatic & Intestinal CYP3A4[5][16]Significant first-pass metabolism contributes to high metabolite levels.
Plasma Conc. Ratio 1~1.7 - 2.0[4][5][17]The active metabolite is the dominant circulating species.
Protein Binding >99.8%[13]>99.7%[13]Both are highly bound, but small differences in binding are significant.
% Free Fraction (in vivo) ~0.024%[13]~0.251%[13]OH-ITRA has a ~10x higher free fraction, enhancing its bioavailability at the target site.
Antifungal Potency Comparable to OH-ITRA[14][15]Comparable to ITRA[14][15]The total antifungal pressure is a sum of both parent and metabolite.
CYP3A4 Inhibition Potent Inhibitor[16]Potent Inhibitor[16]Both contribute to the high potential for drug-drug interactions.
Clinical Relevance and Therapeutic Drug Monitoring (TDM)

The significant and variable concentrations of an equally potent metabolite make single-analyte TDM of itraconazole insufficient. Treatment failure has been directly associated with lower plasma concentrations of both itraconazole and hydroxyitraconazole.[17] Therefore, a comprehensive assessment of therapeutic exposure requires the quantification of both compounds. The sum of the parent and metabolite concentrations is often considered a better predictor of clinical response than itraconazole alone. This is why many reference laboratories and treatment guidelines now advocate for reporting both values.[17][19]

Section 3: Other Metabolites of Interest

While hydroxyitraconazole is the primary active metabolite in terms of antifungal activity, other metabolites contribute significantly to the drug's potent inhibition of CYP3A4. In vitro studies have identified ketoitraconazole and N-desalkyl-itraconazole as additional products of CYP3A4-mediated metabolism.[9][10]

These metabolites, along with itraconazole and hydroxyitraconazole, are all potent competitive inhibitors of CYP3A4.[10][20] Their circulating plasma concentrations are appreciable, and they collectively contribute to the profound and often unpredictable drug-drug interactions seen with itraconazole therapy.[10] Predicting the extent of a drug interaction based on the concentration of itraconazole alone would lead to a significant underestimation of the inhibitory effect. The presence of these inhibitory metabolites explains the discrepancy between in vitro predictions and in vivo observations of itraconazole's interaction potential.

Section 4: Analytical Methodologies for Metabolite Quantification

The clinical need to measure both itraconazole and its active metabolites necessitates analytical methods that are both specific and sensitive.

Principle of Analysis

Historically, bioassays were used for TDM.[19] These assays measure the total antifungal activity in a sample but cannot distinguish between the parent drug and its active metabolites.[21] While useful for giving a general measure of antifungal pressure, they lack the specificity required for modern pharmacokinetic analysis.

The gold standard for the simultaneous quantification of itraconazole and hydroxyitraconazole is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[22][23] This technique offers superior specificity, allowing for the discrete measurement of each analyte, and provides the high sensitivity needed to quantify therapeutic concentrations in complex biological matrices like plasma.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a robust, self-validating system for the simultaneous determination of itraconazole and hydroxyitraconazole in human plasma, based on established methodologies.[22]

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and effective method to remove the bulk of plasma proteins, which can interfere with the analysis and damage the chromatographic column.

  • Procedure:

    • Pipette 100 µL of human plasma (patient sample, calibrator, or quality control) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of a precipitation solvent (e.g., acetonitrile containing an appropriate internal standard, such as a deuterated analog of itraconazole).

    • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Chromatographic Separation

  • Rationale: Liquid chromatography separates the analytes of interest (itraconazole, hydroxyitraconazole, and internal standard) from each other and from other endogenous plasma components prior to detection.

  • Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic analytes, followed by a re-equilibration step.

3. Mass Spectrometric Detection

  • Rationale: Tandem mass spectrometry provides exquisite specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Itraconazole: m/z 705.2 → 392.2

      • Hydroxyitraconazole: m/z 721.2 → 408.2

      • Internal Standard: (transition for the specific IS used)

4. Method Validation

  • Rationale: To ensure the reliability and accuracy of the results, the method must be validated according to regulatory guidelines (e.g., US FDA).[13][22]

  • Key Parameters:

    • Linearity: Establish a calibration curve over the expected clinical concentration range (e.g., 1 to 2500 ng/mL).

    • Accuracy & Precision: Determined by analyzing quality control samples at multiple concentrations.

    • Selectivity: Ensure no interference from endogenous components or co-administered drugs.

    • Matrix Effect: Assess the impact of the plasma matrix on ionization efficiency.

    • Recovery: Measure the efficiency of the extraction process.

    • Incurred Sample Reanalysis (ISR): Re-analyze a subset of study samples to confirm the reproducibility of the assay.[22]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Precip Add Protein Precipitation Solvent + Internal Standard Plasma->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometer (ESI+, MRM Mode) HPLC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Report Report Results (ITRA & OH-ITRA conc.) Quant->Report

Caption: General workflow for LC-MS/MS analysis of itraconazole metabolites.

Conclusion

The pharmacology of itraconazole is a classic example of how drug metabolism can produce compounds that are as, or even more, important than the parent drug itself. The primary metabolite, hydroxyitraconazole, is a potent antifungal agent that circulates at higher concentrations and has a greater free fraction than itraconazole, making it a dominant contributor to the overall therapeutic effect. Furthermore, a constellation of metabolites, including hydroxy-, keto-, and N-desalkyl-itraconazole, collectively create a powerful inhibitory effect on CYP3A4, driving the drug's significant interaction potential.

For professionals in drug research and clinical science, this understanding is not academic. It directly impacts clinical practice, mandating the use of specific, multi-analyte TDM strategies to guide patient therapy effectively. Acknowledging and quantifying the active metabolites of itraconazole is essential for maximizing its efficacy while ensuring patient safety.

References

  • Synnovis. Itraconazole and hydroxyitraconazole.
  • Pharmacology Guide. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect. (2020-07-17). (Specific URL is not available from the search result, but the information is general pharmacology knowledge).
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  • Tanaka, R., et al. (2025). The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wiederhold, N. P., et al. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Antimicrobial agents and chemotherapy, 65(4), e02353-20. [Link]

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  • Wiederhold, N. P., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. Antimicrobial Agents and Chemotherapy, 65(4). [Link]

  • Zhang, Q. Y., et al. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug Metabolism and Disposition, 32(10), 1121-1131. [Link]

  • Denning, D. W., & Hope, W. W. (2000). Making sense of itraconazole pharmacokinetics. Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-23. [Link]

  • van der Elst, K. C. M., et al. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. Journal of Antimicrobial Chemotherapy, 78(5), 1338-1346. [Link]

  • Isoherranen, N., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Drug Metabolism and Disposition, 36(7), 1326-1335. [Link]

  • Odds, F. C., et al. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371-373. [Link]

  • Simple Pharma Learning. (2025). Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (General pharmacology educational content, specific URL not available).
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  • ASM Journals. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. Antimicrobial Agents and Chemotherapy. [Link]

  • van der Elst, K. C. M., et al. (2021). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. British Journal of Clinical Pharmacology, 87(10), 3877-3886. [Link]

  • Ashbee, H. R., et al. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy, 69(5), 1162-1176. [Link]

  • Odds, F. C., et al. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Journal of Antimicrobial Chemotherapy, 45(3), 371-3. [Link]

  • Hope, W. W., et al. (2009). Toxicodynamics of Itraconazole: Implications for Therapeutic Drug Monitoring. Clinical Infectious Diseases, 49(6), 928-930. [Link]

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  • Drug Information Group, University of Illinois Chicago. (2024). What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate?. [Link]

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A Comprehensive Technical Guide to the Storage and Stability of Hydroxy Itraconazole-d8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical parameters governing the storage and stability of Hydroxy Itraconazole-d8, a deuterated analog of the active metabolite of the antifungal agent Itraconazole. As an essential internal standard in pharmacokinetic and bioanalytical studies, ensuring the integrity of Hydroxy Itraconazole-d8 is paramount for data accuracy and reproducibility. This document synthesizes information from regulatory guidelines, scientific literature on itraconazole, and best practices for handling isotopically labeled compounds to offer a comprehensive resource for researchers. We will delve into the chemical properties influencing its stability, recommended storage conditions, potential degradation pathways, and protocols for establishing and verifying its stability over time.

Introduction: The Critical Role of a Stable Internal Standard

Hydroxy Itraconazole-d8 serves as an indispensable tool in quantitative bioanalysis, primarily in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Its structural similarity to the analyte, hydroxy itraconazole, allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes. The incorporation of eight deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled analyte by the mass spectrometer.

The central premise of using an internal standard is its consistent and predictable behavior. Any degradation or change in the isotopic purity of Hydroxy Itraconazole-d8 can lead to significant analytical errors, compromising the validity of study results. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are not merely best practices but a fundamental requirement for scientific rigor.

Physicochemical Properties and Inherent Stability

Hydroxy Itraconazole-d8 is a complex molecule with several functional groups that can be susceptible to degradation. Its stability is influenced by its solid-state form, the presence of moisture, exposure to light, and the chemical environment.

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which can, in some instances, confer greater metabolic stability due to the kinetic isotope effect.[2][3] However, this does not necessarily translate to enhanced chemical stability under all storage conditions. The positions of the deuterium labels are crucial; they should be on non-exchangeable sites to prevent hydrogen-deuterium (H-D) exchange with protons from the solvent or matrix.[4]

Recommended Storage Conditions

Proper storage is the first line of defense in preserving the integrity of Hydroxy Itraconazole-d8. The following conditions are recommended based on general guidelines for deuterated compounds and reference standards.[5][6][7]

Condition Solid (Neat) Compound Stock Solutions Working Solutions
Temperature -20°C for long-term storage.-20°C or lower for long-term storage.2-8°C for short-term use (days to weeks).
Light Protect from light. Store in amber vials.Protect from light. Store in amber vials.Protect from light.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.Store in tightly sealed vials with minimal headspace.Store in tightly sealed vials.
Solvent N/AHigh-purity, aprotic solvents such as acetonitrile or methanol are recommended. Avoid aqueous solutions for long-term storage to minimize the risk of hydrolysis and H-D exchange.Prepared in a solvent compatible with the analytical method.

Rationale for Storage Recommendations:

  • Low Temperature: Reduces the rate of chemical degradation and minimizes the potential for H-D exchange.

  • Protection from Light: Itraconazole has been shown to be susceptible to photodegradation.[8]

  • Inert Atmosphere: Itraconazole is sensitive to oxidation.[9] Storing under an inert gas displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.

  • Aprotic Solvents: Minimize the risk of H-D exchange, which can occur with protic solvents, especially at non-neutral pH.

Potential Degradation Pathways

Based on forced degradation studies of itraconazole, Hydroxy Itraconazole-d8 is likely susceptible to degradation under similar conditions.[8][9] Understanding these pathways is crucial for designing stability studies and for troubleshooting analytical issues.

Figure 1: Potential degradation pathways for Hydroxy Itraconazole-d8.

  • Hydrolysis: Itraconazole has shown degradation under acidic conditions, while it is relatively stable under neutral and alkaline conditions.[8] The triazole and dioxolane rings are potential sites for hydrolysis.

  • Oxidation: This is a significant degradation pathway for itraconazole.[9] The piperazine ring and other nitrogen-containing moieties are susceptible to oxidation.

  • Photodegradation: Exposure to UV and visible light can lead to the formation of photodegradation products.[8]

  • Thermal Degradation: While generally stable at ambient and refrigerated temperatures, elevated temperatures can accelerate degradation.[8]

Establishing and Verifying Stability: Experimental Protocols

A systematic approach to stability testing is essential to define the re-test period for the neat material and the stability of its solutions. The protocols outlined below are based on ICH guidelines.[10][11][12]

Stability of the Neat Compound

A long-term stability study should be conducted under the recommended storage conditions (-20°C).

Protocol:

  • Sample Preparation: Aliquot the neat Hydroxy Itraconazole-d8 into several vials from a single batch.

  • Time Zero (T0) Analysis: Immediately analyze a sample to determine its initial purity and isotopic enrichment.

  • Storage: Store the remaining vials at -20°C, protected from light.

  • Time Point Analysis: At specified intervals (e.g., 3, 6, 9, 12, 18, 24 months), retrieve a vial and analyze its purity and isotopic enrichment.

  • Data Evaluation: Compare the results at each time point to the T0 data. The compound is considered stable if the purity and isotopic enrichment remain within a predefined acceptance criterion (e.g., ±2% of the initial value).

Stability of Stock and Working Solutions

The stability of solutions is critical as the internal standard is typically used in a dissolved form.

Protocol:

  • Solution Preparation: Prepare a stock solution of Hydroxy Itraconazole-d8 in a high-purity aprotic solvent (e.g., acetonitrile or methanol). From this, prepare working solutions at concentrations relevant to the intended analytical method.

  • Time Zero (T0) Analysis: Analyze the freshly prepared solutions immediately to establish a baseline response (e.g., peak area or response ratio to a stable compound).

  • Storage: Store the solutions under the intended conditions (e.g., -20°C for stock solutions, 2-8°C for working solutions), protected from light.

  • Time Point Analysis: Analyze the stored solutions at various time points (e.g., daily or weekly for working solutions; monthly or quarterly for stock solutions).

  • Data Evaluation: The solution is considered stable if the analytical response remains within a predefined acceptance criterion, typically ±15% of the T0 value.[1]

Figure 2: Workflow for stability testing of Hydroxy Itraconazole-d8.

Conclusion: Ensuring Data Integrity through Proactive Stability Management

The reliability of bioanalytical data is intrinsically linked to the quality and stability of the reference standards used. For Hydroxy Itraconazole-d8, a proactive approach to storage and stability assessment is crucial. By adhering to the recommended storage conditions, understanding potential degradation pathways, and implementing rigorous stability testing protocols, researchers can ensure the integrity of this critical internal standard. This diligence underpins the generation of accurate, reproducible, and defensible scientific data in drug development and clinical research.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Jetir.org. (n.d.). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. [Link]

  • ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

  • van Breemen, R. B., & De Leoz, M. L. A. (2012). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 4(1), 1-3. [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Paruchuri, S., & Pavani, K. H. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. World Journal of Pharmaceutical Research, 10(6), 1199-1251. [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Paruchuri, S., & Pavani, K. H. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. World Journal of Pharmaceutical Research, 10(6), 1199-1251. [Link]

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2008). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Planar Chromatography--Modern TLC, 21(4), 285-290. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • Meibohm, B., & Derendorf, H. (2002). Applications of stable isotopes in clinical pharmacology. Die Pharmazie, 57(7), 443-451. [Link]

  • ILSI India. (2016). Storage and Handling of Reference Standards. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]

  • ResearchGate. (n.d.). Proposed products of degradation of ITZ. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (2025). [211At]Astatine-Labeled Compound Stability: Issues with Released [211At]Astatide and Development of Labeling Reagents to Increase Stability. [Link]

  • Lapek, J. D., Jr, & Gonzalez, D. J. (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Journal of proteome research, 18(1), 1-8. [Link]

  • Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • Restek Corporation. (2020, March 24). How to Store Reference Standards [Video]. YouTube. [Link]

  • Scott, J. S., et al. (2014). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3435-3438. [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Labeled Compounds. [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. [Link]

  • U.S. Pharmacopeia. (2012). <11> USP REFERENCE STANDARDS. [Link]

Sources

Methodological & Application

Application Note: High-Performance Separation of Itraconazole and Hydroxy Itraconazole D8

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Therapeutic Drug Monitoring and Pharmacokinetic Profiling

Executive Summary & Scientific Rationale

Itraconazole (ITZ) is a potent triazole antifungal agent exhibiting complex pharmacokinetics. Its primary metabolite, Hydroxy Itraconazole (OH-ITZ) , is biologically active and often present in plasma at concentrations exceeding the parent drug. Consequently, accurate Therapeutic Drug Monitoring (TDM) requires the simultaneous quantification of both species.

This application note details the chromatographic separation of Itraconazole from its metabolite's internal standard, Hydroxy Itraconazole-D8 (OH-ITZ-D8) .

The "D8" Distinctions

In bioanalytical assays, Hydroxy Itraconazole-D8 serves as the stable isotope-labeled internal standard (SIL-IS) for the metabolite.

  • Chromatographic Goal: Achieve baseline resolution between the parent drug (ITZ) and the metabolite cluster (OH-ITZ / OH-ITZ-D8).

  • Mass Spectrometry Goal: Ensure co-elution of OH-ITZ and OH-ITZ-D8 to compensate for matrix effects (ion suppression/enhancement) while resolving them by mass-to-charge (m/z) ratio.

Chemical Properties & Retention Logic[1][2][3][4]
  • Itraconazole (ITZ): Highly lipophilic (LogP ~5.7). Retains strongly on C18 phases.

  • Hydroxy Itraconazole (OH-ITZ): Contains a hydroxyl group on the sec-butyl side chain, slightly reducing lipophilicity (LogP ~4.5-5.0). Elutes earlier than ITZ on Reversed-Phase (RP) columns.

  • Deuterium Isotope Effect: Deuterated isotopologs (D8) typically exhibit slightly lower retention times than their protium counterparts on C18 columns due to lower molar volume and reduced C-D bond polarizability. However, in standard HPLC/UPLC, OH-ITZ and OH-ITZ-D8 will virtually co-elute, which is the desired behavior for an internal standard.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample extraction to data processing, highlighting the critical separation checkpoints.

G cluster_separation Chromatographic Behavior Sample Biological Sample (Plasma/Serum) Prep Sample Preparation (Protein Precip. or LLE) Sample->Prep Spike IS (D8) LC LC Separation (C18 Stationary Phase) Prep->LC Inject Supernatant OH_ITZ_D8 OH-ITZ-D8 (IS) Elutes ~2.9 min LC->OH_ITZ_D8 OH_ITZ OH-ITZ (Metabolite) Elutes ~2.9 min LC->OH_ITZ ITZ Itraconazole (Parent) Elutes ~3.6 min LC->ITZ MS MS/MS Detection (ESI+ MRM Mode) Data Quantification (Ratio: Analyte/IS) MS->Data OH_ITZ_D8->MS m/z 733 > ... OH_ITZ->MS m/z 721 > ... ITZ->MS m/z 705 > ...

Figure 1: Analytical workflow demonstrating the co-elution of the metabolite and its D8 IS, distinct from the parent drug.[1]

Protocol A: LC-MS/MS (High Throughput)[6]

This protocol is the industry standard for clinical research and TDM, utilizing a Protein Precipitation (PPT) method for speed.

Reagents & Standards[4][5][7][8][9][10]
  • Analytes: Itraconazole, Hydroxy Itraconazole.[2][3][4][1][5][6][7][8]

  • Internal Standard: Hydroxy Itraconazole-D8 (Alternative: Itraconazole-d3, though D8 is preferred for the metabolite).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)[6]
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (OH-ITZ-D8 at 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 300 µL of precipitating agent (Acetonitrile containing 0.1% Formic Acid).

    • Note: Acidified ACN helps dissociate the drug from plasma proteins (ITZ is >99% protein-bound).

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

    • Why? Diluting the organic supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.

LC-MS/MS Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18Short column/small particle size for rapid resolution.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateBuffer stabilizes ionization; Acid ensures protonation [M+H]+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lipophilic compounds than MeOH.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLLow volume prevents column overload.

Gradient Profile:

  • 0.0 min: 30% B

  • 0.5 min: 30% B

  • 2.5 min: 95% B (Ramp up to elute ITZ)

  • 3.5 min: 95% B (Hold to wash)

  • 3.6 min: 30% B (Re-equilibrate)

  • 5.0 min: Stop

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (High temp required for efficient desolvation of these lipophilic molecules).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole 705.3392.24035
Hydroxy Itraconazole 721.3408.24035
OH-Itraconazole-D8 729.3*416.34035

Note: The m/z for D8 assumes 8 deuteriums are retained on the fragment. Always verify the specific labeling position of your reference standard.

Protocol B: HPLC-UV/Fluorescence (High Sensitivity)

For labs without MS capabilities, fluorescence detection is viable due to the native fluorescence of the triazole/piperazine moiety.

Sample Preparation (Liquid-Liquid Extraction - LLE)

LLE is preferred here to remove matrix interferences that cause background noise in UV/FLD.

  • Aliquot: 500 µL Plasma.

  • Extraction Solvent: Add 3 mL of Heptane:Isoamyl Alcohol (90:10) .

    • Chemistry: This non-polar mixture extracts the highly lipophilic ITZ and OH-ITZ while leaving polar plasma components behind.

  • Extraction: Shake/tumble for 10 minutes. Centrifuge at 3,000 g for 5 mins.

  • Reconstitution: Evaporate the organic layer under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

HPLC Conditions[2][3][4][7][9]
ParameterSetting
Detector Fluorescence (Excitation: 260 nm, Emission: 365 nm)
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (0.05% Diethylamine, pH 2.5 adjusted with H3PO4) (60:40)
Mode Isocratic
Flow Rate 1.0 mL/min
  • Result: OH-ITZ elutes ~6.0 min; ITZ elutes ~8.5 min.

  • Note on D8: The D8 standard is not useful for UV/Fluorescence detection as it cannot be distinguished from the non-deuterated metabolite without a mass spectrometer. Use a structural analog (e.g., R51012) as IS for UV methods.

Results & Discussion

Chromatographic Performance

In the LC-MS/MS protocol, you will observe the following:

  • Retention Order:

    • First Eluter: Hydroxy Itraconazole and OH-ITZ-D8 (Co-eluting at ~2.8 - 3.0 min).

    • Second Eluter: Itraconazole (Parent) (~3.5 - 3.8 min).

  • Resolution: The critical pair is OH-ITZ and ITZ. A resolution (Rs) > 2.0 is easily achieved using the gradient described.

The Deuterium Isotope Effect

While OH-ITZ and OH-ITZ-D8 generally co-elute, high-efficiency columns (UPLC) may show the D8 peak eluting 0.02–0.05 minutes earlier than the protium form.

  • Impact: This is acceptable.

  • Action: Ensure the integration window for the IS covers the slight shift. Do not treat them as "separated" species; they are the same analyte for quantification purposes.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Carryover ITZ is extremely lipophilic and "sticky."Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .
Peak Tailing Interaction with silanols on the column.Ensure Mobile Phase A contains Ammonium Formate/Acetate. The ionic strength suppresses secondary interactions.
Signal Suppression Matrix effects at the RT of OH-ITZ.The D8 IS will compensate for this. If suppression >50%, switch from PPT to LLE sample prep.

References

  • Shimadzu Corporation. "High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).

  • Vogeser, M., & Spöhrer, U. (2013). "Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with Online Extraction.

  • Bioanalysis Zone. "Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis."

  • MedChemExpress.

Sources

Application Note: Simultaneous Quantification of Itraconazole and Hydroxy-Itraconazole in Human Plasma using LC-MS/MS with D8-Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Itraconazole (ITZ) and its active metabolite, Hydroxy-itraconazole (OH-ITZ), in human plasma.[1] Utilizing a deuterated internal standard (ITZ-d8), this method corrects for matrix-induced ionization suppression and ensures high precision across a dynamic range suitable for clinical Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

Clinical Significance

Itraconazole is a potent triazole antifungal agent used for systemic infections (e.g., aspergillosis, histoplasmosis).[2] Its clinical management is complicated by:

  • Variable Bioavailability: Absorption is highly dependent on gastric acidity and food intake.

  • Active Metabolite: Hydroxy-itraconazole (OH-ITZ) exhibits antifungal activity comparable to the parent drug and typically circulates at concentrations 1.5–2.0 times higher than ITZ.

  • TDM Requirement: Trough levels (

    
    ) must be monitored to prevent treatment failure (<0.5 mg/L) or toxicity (>4.0 mg/L).
    
Why D8-Internal Standard?

While analog internal standards (e.g., loratadine) are cheaper, they fail to co-elute perfectly with the analyte, leading to inadequate correction for matrix effects in Electrospray Ionization (ESI).

  • Causality: ITZ is a highly lipophilic weak base. In ESI+, it competes with endogenous phospholipids for ionization.

  • Solution: ITZ-d8 co-elutes with ITZ, experiencing the exact same suppression/enhancement events at the ion source, providing a "self-validating" normalization for every injection.

Experimental Design Strategy

Sample Preparation: Protein Precipitation (PPT) vs. LLE

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, it is labor-intensive. This protocol utilizes Protein Precipitation (PPT) with Phospholipid Removal or a rigorous centrifugation step, which balances throughput with column longevity.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase: Acidic pH is critical. ITZ (

    
    ) ionizes best in acidic media.[3] We use 0.1% Formic Acid + 10mM Ammonium Formate to stabilize the protonated species 
    
    
    
    .

Materials & Reagents

  • Standards: Itraconazole (>99%), Hydroxy-itraconazole (>98%).

  • Internal Standard: Itraconazole-d8 (Note: Verify label position; typically labeled on the sec-butyl or piperazine ring).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Step-by-Step Protocol

Stock Solution Preparation
  • Master Stocks (1.0 mg/mL): Dissolve ITZ and OH-ITZ separately in DMSO or Methanol. Note: ITZ dissolves slowly; sonicate for 10 mins.

  • IS Stock (100 µg/mL): Dissolve ITZ-d8 in Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution. Vortex gently (5 sec).

  • Precipitation: Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Critical Step: High G-force is required to pellet fine precipitates.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (aqueous). Dilution prevents solvent mismatch peak distortion.

  • Inject: 5-10 µL.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% BEvent
0.0040Initial Hold
0.5040Start Gradient
2.5095Elution of Analytes
3.5095Wash
3.6040Re-equilibration
5.0040End Run

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Itraconazole 705.4392.43540Quantifier
705.4432.43530Qualifier
OH-Itraconazole 721.4408.43542Quantifier
Itraconazole-d8 713.4400.4*3540IS (Quant)

*Note on D8-IS: The transition 713.4 -> 400.4 assumes the D8 label is on the piperazine/phenyl moiety (shifting the 392 fragment by +8). If your IS is labeled on the sec-butyl chain, the transition will be 713.4 -> 392.4. Always verify with a product ion scan.

Visualizations

Metabolic Pathway & Quantification Logic

This diagram illustrates the biological conversion and the analytical strategy.

G ITZ Itraconazole (Parent Drug) CYP CYP3A4 (Liver Metabolism) ITZ->CYP Oxidation MS LC-MS/MS Detection (ESI+) ITZ->MS m/z 705.4 > 392.4 OH_ITZ OH-Itraconazole (Active Metabolite) CYP->OH_ITZ OH_ITZ->MS m/z 721.4 > 408.4 IS Internal Standard (Itraconazole-d8) IS->MS m/z 713.4 > 400.4 (Matrix Correction)

Caption: Metabolic conversion of Itraconazole to OH-Itraconazole and the parallel detection strategy using D8-IS for normalization.

Analytical Workflow

Step-by-step visualization of the sample preparation and data processing.

Workflow Sample Patient Plasma (50 µL) IS_Add Add Internal Standard (ITZ-d8) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (15,000g, 10 min) Precip->Centrifuge Dilute Supernatant Dilution (1:1 with Buffer) Centrifuge->Dilute  Supernatant   Inject LC-MS/MS Injection Dilute->Inject Data Quantification (Area Ratio vs. Conc) Inject->Data

Caption: Optimized Protein Precipitation workflow ensuring removal of interferences while maintaining high recovery.

Validation Parameters (Acceptance Criteria)

ParameterCriteriaNotes
Linearity

Range: 10 – 5000 ng/mL
Accuracy 85-115%80-120% at LLOQ
Precision (CV) < 15%< 20% at LLOQ
Recovery > 80%Consistent between ITZ and IS
Matrix Effect 90-110%IS-normalized matrix factor

Troubleshooting & Field Insights

  • Carryover: Itraconazole is "sticky."

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone (or similar strong organic mix) between injections.

  • Peak Tailing:

    • Fix: Ensure the final sample solvent matches the initial mobile phase (high water content). Injecting pure ACN often causes peak splitting for early eluters, though ITZ elutes late.

  • Stereoisomers: OH-ITZ has multiple chiral centers. On standard C18 columns, these may appear as a split peak or shoulder.

    • Protocol: Integrate the entire cluster as a single peak for total OH-ITZ quantification, as clinical ranges are based on the sum.

References

  • Shimadzu Corporation. (2017). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News No. C156. Retrieved from [Link]

  • Wiederhold, N. P., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations.[5][6][7] Antimicrobial Agents and Chemotherapy, 65(4), e02353-20. Retrieved from [Link]

  • Yin, X., et al. (2015).[3] Itraconazole solid dispersion prepared by a supercritical fluid technique: preparation, in vitro characterization, and bioavailability in beagle dogs.[3] Drug Design, Development and Therapy, 9, 2801–2811. Retrieved from [Link]

  • Veringa, A., et al. (2016). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Azole Antifungals in Human Plasma.Journal of Chromatography B. (Contextual reference for general methodology).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects for Hydroxy Itraconology D8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting matrix effects in the LC-MS/MS analysis of Hydroxy Itraconazole and its deuterated internal standard, Hydroxy Itraconazole D8. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalysis.

Introduction: The Challenge of the Matrix

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a critical variable that can significantly impact data accuracy and reliability.[1][2][3] It refers to the alteration of analyte ionization efficiency due to co-eluting, undetected components from the sample matrix—such as plasma, serum, or urine.[1][4] These components, including phospholipids, salts, and endogenous metabolites, can either suppress or enhance the analyte's signal, leading to erroneous quantification.[3][4]

Hydroxy Itraconazole, the active metabolite of the antifungal agent Itraconazole, is a key analyte in pharmacokinetic studies. While the use of a stable isotope-labeled internal standard (SIL-IS) like Hydroxy Itraconazole D8 is the gold standard for compensating for matrix effects, it is not always a perfect solution.[3][4] This guide provides a structured, in-depth approach to diagnosing, quantifying, and mitigating matrix effects to ensure the robustness and validity of your bioanalytical method.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific issues, it's helpful to visualize the overall process for identifying and resolving matrix effects. The following workflow provides a systematic path from initial observation to method optimization.

Troubleshooting_Workflow A Start: Inconsistent Results or Poor Accuracy/Precision B Quantify Matrix Effect (Post-Extraction Addition) A->B C Is IS-Normalized Matrix Factor (MF) within 1.0 ± 0.15? B->C Calculate MF D No Significant Matrix Effect. Investigate other variables. C->D Yes E Significant Matrix Effect Detected (Suppression or Enhancement) C->E No F Optimize Sample Preparation E->F Primary Approach G Optimize Chromatography E->G Secondary Approach H Re-evaluate Matrix Effect F->H G->H H->C Re-assess I Method Optimized and Validated H->I If successful

Caption: A systematic workflow for troubleshooting matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues in a direct Q&A format, providing both the "why" and the "how" for effective troubleshooting.

Q1: What are matrix effects, and why isn't my Hydroxy Itraconazole D8 internal standard fully compensating for them?

Answer: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer's source caused by co-eluting molecules from the biological matrix.[1][2][3] In electrospray ionization (ESI), these interferences can compete with the analyte for access to the droplet surface, alter droplet fission, or change the local chemical environment, all of which affect the efficiency of gas-phase ion formation.[2][5]

A stable isotope-labeled internal standard (SIL-IS) like Hydroxy Itraconazole D8 is considered the best tool for correction because it has nearly identical physicochemical properties to the analyte and should, in theory, co-elute perfectly and experience the same degree of matrix effect.[3][4] However, compensation can be imperfect for several reasons:

  • Chromatographic Separation: While rare, the deuterium labeling in D8 can sometimes cause a slight shift in retention time compared to the unlabeled analyte, especially in highly efficient UHPLC systems.[3] If the matrix effect is highly localized and occurs at a specific point in the elution profile, even a minor retention time difference can cause the analyte and IS to experience different degrees of ion suppression or enhancement.

  • Differential Ionization: Extreme concentrations of matrix components can create a non-linear response where the analyte and IS, even if at different concentrations, do not respond proportionally.

  • Analyte-Specific Interactions: In some cases, matrix components may have a specific interaction with the analyte that is not perfectly mirrored by the deuterated standard.

It is a regulatory requirement to evaluate matrix effects to ensure that the method is robust and reliable.[6][7][8]

Q2: How can I experimentally quantify the matrix effect in my assay for Hydroxy Itraconazole?

Answer: The most accepted method for quantifying matrix effects is the post-extraction addition experiment.[2][3][9][10] This approach directly compares the analyte's response in a clean solution to its response in an extracted matrix, isolating the effect of the matrix components from the efficiency of the extraction process itself.

The key metric calculated is the Matrix Factor (MF) .[11][12] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 signifies ion enhancement.[12] Regulatory guidelines, such as those from the EMA, suggest that the precision of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[6][11]

A detailed, step-by-step protocol for this experiment is provided in the "Experimental Protocols" section below.

Q3: My results show significant ion suppression. What are the likely culprits in my plasma matrix?

Answer: In bioanalysis of plasma or serum, the most notorious causes of ion suppression in ESI-MS are phospholipids .[13] These endogenous components of cell membranes are highly abundant and often co-extract with analytes, particularly with simpler sample preparation techniques like protein precipitation.[13][14]

Other common sources of interference include:

  • Salts and Buffers: High concentrations of non-volatile salts can disrupt the ESI process.[13]

  • Proteins and Peptides: Remnant proteins can foul the system and cause suppression.

  • Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also interfere.[1]

The mechanism of ion suppression is complex but is primarily driven by competition in the ESI droplet.

Ion_Suppression_Mechanism cluster_0 ESI Droplet cluster_1 Gas Phase (To MS) Analyte Hydroxy Itraconazole Analyte_Ion Analyte Ion [M+H]+ Analyte->Analyte_Ion Successful Ionization IS Hydroxy Itraconazole D8 IS_Ion IS Ion [M+D8+H]+ IS->IS_Ion Successful Ionization Matrix Phospholipids, Salts, etc. Matrix->Analyte_Ion Competes for charge Reduces surface access Matrix->IS_Ion Competes for charge Reduces surface access

Caption: Mechanism of ion suppression in an ESI droplet.

Q4: What sample preparation strategies can I use to mitigate matrix effects?

Answer: The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of your analyte.[4][15] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

  • Protein Precipitation (PPT): The simplest and fastest method, but often yields the "dirtiest" extract, with significant phospholipids remaining.[13][14]

  • Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing an appropriate organic solvent, you can selectively extract Hydroxy Itraconazole, leaving many polar interferences (like salts) in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. You can use various sorbent chemistries (e.g., reversed-phase C18, mixed-mode cation exchange) to selectively bind the analyte, wash away interferences, and then elute a much cleaner sample.

  • Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products, often used in conjunction with PPT, that contain sorbents (e.g., zirconium-coated silica) designed to specifically remove phospholipids from the extract.[14][16]

Sample_Prep_Decision_Tree Start Start: Significant Matrix Effect Check_Method Is the method sensitive enough for dilution? Start->Check_Method Dilute Dilute Sample (Simple & Effective) Check_Method->Dilute Yes No_Dilute Sensitivity is an issue Check_Method->No_Dilute No End Re-evaluate Matrix Effect Dilute->End Current_Prep What is the current sample prep? No_Dilute->Current_Prep Is_PPT Protein Precipitation (PPT) Current_Prep->Is_PPT PPT Is_LLE Liquid-Liquid (LLE) Current_Prep->Is_LLE LLE Is_SPE Solid-Phase (SPE) Current_Prep->Is_SPE SPE PPT_Action Implement Phospholipid Removal (PLR) Plate or move to SPE Is_PPT->PPT_Action LLE_Action Optimize extraction solvent and pH. Consider SPE for higher selectivity. Is_LLE->LLE_Action SPE_Action Optimize wash/elution steps. Try a different sorbent (e.g., mixed-mode). Is_SPE->SPE_Action PPT_Action->End LLE_Action->End SPE_Action->End

Caption: Decision tree for selecting a sample preparation strategy.

Q5: Can I solve matrix effect issues by modifying my LC method?

Answer: Yes, chromatographic optimization is a powerful tool.[17][18] The goal is to achieve chromatographic separation between your analyte (Hydroxy Itraconazole) and the region where the bulk of matrix components elute.

  • Gradient Modification: A common strategy is to use a steeper, faster gradient at the beginning of the run to quickly elute highly polar, early-eluting interferences before your analyte comes off the column.

  • Column Chemistry: Switching to a different column chemistry (e.g., Phenyl-Hexyl, Cyano, or a column with a different bonding density) can alter the selectivity of the separation and move your analyte away from interferences.

  • Diverter Valve: Employing a diverter valve to send the initial, "dirty" part of the chromatographic run to waste instead of the MS source can significantly reduce source contamination and matrix effects from early-eluting components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol details the post-extraction addition method to quantify the matrix effect, as recommended by regulatory bodies.[3][10][12]

Objective: To determine the Matrix Factor (MF) for Hydroxy Itraconazole and the Internal Standard (IS)-Normalized MF.

Methodology:

  • Prepare Three Sets of Samples (at a minimum of two concentrations: Low QC and High QC).

    • Set A (Neat Solution): Spike Hydroxy Itraconazole and Hydroxy Itraconazole D8 into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. In the final step, spike the resulting clean extract with the analyte and IS to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix - for Recovery): Spike the blank biological matrix with the analyte and IS before starting the sample preparation procedure. This set is used to determine extraction recovery but is not needed for the MF calculation itself.

  • Analyze Samples: Inject and analyze all samples from Set A and Set B using your established LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

Data Presentation & Interpretation:

Summarize the data for each of the six matrix lots in a table.

Matrix LotAnalyte MF (LQC)IS MF (LQC)IS-Normalized MF (LQC)Analyte MF (HQC)IS MF (HQC)IS-Normalized MF (HQC)
10.780.810.960.820.830.99
20.850.860.990.880.871.01
30.750.790.950.790.800.99
40.920.901.020.940.931.01
50.770.800.960.810.820.99
60.810.830.980.850.841.01
Mean 0.810.830.980.850.851.00
%CV 7.9%5.2%2.6%6.5%4.9%1.0%
  • Interpretation: In this example, both the analyte and IS experience ~15-20% ion suppression (MF ≈ 0.8). However, the IS effectively tracks this suppression, resulting in an IS-Normalized MF very close to 1.0 with a %CV well below the 15% acceptance limit. This indicates the method successfully compensates for the matrix effect.[6][11]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]

  • The essence of matrix effects for chromatographic assays. (n.d.). SlideShare. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Spectroscopy Online. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health (NIH). [Link]

  • How to remove matrix effect in LC-MS/MS?. (2012). ResearchGate. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). ACS Publications. [Link]

  • Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma. (n.d.). National Institutes of Health (NIH). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). Chromatography Online. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency (EMA). [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). National Institutes of Health (NIH). [Link]

  • How to determine recovery and matrix effects for your analytical assay. (2023). Biotage. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Minimizing Hydroxy Itraconazole Carryover in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OH-ITZ-001 Status: Open Priority: Critical (Bioanalytical Accuracy) Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Metabolite" Challenge

Welcome to the Advanced Troubleshooting Hub. You are likely here because you are observing ghost peaks of Hydroxy Itraconazole (OH-ITZ) in your blank injections following a high-concentration standard.

The Root Cause: Hydroxy Itraconazole is the major active metabolite of Itraconazole. Like its parent, it possesses a "perfect storm" of physicochemical properties that drive carryover:

  • Extreme Lipophilicity: With a LogP of ~5.7 , it aggressively adheres to hydrophobic surfaces (rotor seals, tubing, column stationary phases).

  • Basic Character: With a pKa of ~3.7 (piperazine/triazole nitrogens), it interacts strongly with silanols on glass vials and metallic surfaces in the flow path.

This guide provides a self-validating protocol to eliminate carryover, moving beyond "extra washing" to targeting the specific chemical interactions of the molecule.

Module 1: The Chemical Strategy (Solvent Optimization)

Logic: You cannot wash away what you cannot dissolve. Standard methanol/water washes are ineffective against OH-ITZ. You must use a chaotropic wash that simultaneously protonates the basic nitrogens (increasing solubility) and solvates the lipophilic backbone.

The "Magic Mix" Wash Solvent Recipe

Do not use 100% Acetonitrile. It often precipitates OH-ITZ in the lines. Use the following formulation for your Strong Wash (Wash 2) :

ComponentVolume RatioFunction
Acetonitrile (ACN) 40%Solvates the triazole rings.
Isopropanol (IPA) 40%Solvates the long hydrophobic tail (higher elution strength than ACN).
Water 20%Maintains solubility of buffer salts (prevents precipitation).
Formic Acid 0.5% - 1.0%CRITICAL: Protonates OH-ITZ (forming the salt), drastically reducing surface adsorption.
  • Weak Wash (Wash 1): Match your initial mobile phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

  • Seal Wash: 90:10 Water:IPA. (Protects the pump plunger seals from precipitating buffer salts and OH-ITZ buildup).

Module 2: Hardware & Autosampler Optimization

Logic: The autosampler needle and injection valve are the primary sources of carryover. OH-ITZ adsorbs to the outside of the needle and the rotor seal grooves.

Diagram: The Contamination Cycle

The following diagram illustrates where OH-ITZ hides during the injection cycle.

CarryoverCycle cluster_fix Remediation Zone Sample High Conc. Sample (OH-ITZ) Needle Needle Surface (Adsorption Site) Sample->Needle 1. Pickup Valve Rotor Seal (Groove Trapping) Needle->Valve 2. Injection Blank Next Blank Injection (False Positive) Needle->Blank 4. Desorption (During next pickup) Column Column Head (Ghost Peak Source) Valve->Column 3. Transfer Valve->Blank 5. Leaching

Caption: Figure 1. The path of Hydroxy Itraconazole carryover. Red dashed lines indicate where the metabolite re-enters the flow path during subsequent blank injections.

Protocol: Active Needle Washing
  • Switch to Flow-Through Needle (FTN): If available (e.g., Waters I-Class, Shimadzu Nexera), this design constantly flushes the needle interior.

  • Dip Time: Increase needle dip time in the Strong Wash to at least 5 seconds .

  • Valve Material: Replace standard Vespel rotor seals with PEEK or Tefzel if carryover persists. OH-ITZ can embed into the porous structure of worn Vespel.

Module 3: Chromatographic Method (Gradient Sawtooth)

Logic: Isocratic holds at high organic are often insufficient to strip OH-ITZ from the column stationary phase. You need to "shock" the column.

The "Sawtooth" Wash Gradient

Implement this gradient profile at the end of your analytical run.

Time (min)% Organic (B)Action
0.0 - 2.0GradientElution of Analytes
2.195%Ramp to High Organic
2.1 - 2.595%Hold 1 (Solubilize)
2.620%Drop (Disrupt Equilibrium)
2.895%Ramp 2 (Flush)
2.8 - 3.295%Hold 2 (Final Strip)
3.3InitialRe-equilibrate

Troubleshooting FAQ

Q1: I tried the wash solvents, but I still see carryover. What now? A: Check your transfer lines . PEEK tubing is generally preferred over stainless steel for OH-ITZ. However, if the PEEK is old, it can become porous. Replace the tubing connecting the autosampler to the column. Also, verify that your waste line from the injection valve is not siphoning back (ensure it is not submerged in liquid).

Q2: Can I use Acetone in the wash? A: Yes. Acetone is an excellent solvent for OH-ITZ. A mixture of Acetone:ACN:Water:Formic Acid (30:30:40:0.5) is a powerful alternative. Ensure your system seals are compatible with acetone (most modern UPLCs are).

Q3: Is the carryover coming from the Mass Spec source? A: Unlikely, but possible. To verify, run a "Null Injection" (run the gradient without the needle moving).

  • If Peak Appears: Contamination is in the mobile phase or column.[1]

  • If No Peak: Contamination is in the autosampler/needle (Go back to Module 2).

Q4: Why add acid to the wash? Isn't organic solvent enough? A: No. OH-ITZ is a weak base.[2] At neutral pH, it is neutral and highly lipophilic (sticky). By lowering the pH below its pKa (3.7), you force it into an ionized (cationic) state. Ions are much more soluble in the aqueous/organic mix and far less likely to adsorb to hydrophobic surfaces.

References

  • Development and Validation of an LC-MS/MS Method for Itraconazole and Hydroxyitraconazole. Source: Journal of Pharmaceutical and Biomedical Analysis. Context: Establishes the necessity of acidified mobile phases for solubility. URL:[Link]

  • Minimizing Carryover to Enhance LC-MS/MS Quantitative Range. Source: Waters Corporation Application Notes. Context: Detailed mechanics of needle wash stations and the impact of strong organic washes (ACN/IPA) on lipophilic compounds. URL:[Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Source: Shimadzu Application News. Context: Demonstrates the use of acetic acid in sample preparation to maintain solubility and prevent adsorption. URL:[Link]

  • PubChem Compound Summary: Itraconazole (and Metabolites). Source: National Library of Medicine. Context: Verification of pKa (3.7) and LogP (~5.7) data points critical for wash solvent design. URL:[Link]

Sources

preventing adsorption of Hydroxy Itraconazole D8 to glass vials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Adsorption of Hydroxy Itraconazole D8

Introduction

Subject: Critical Advisory on Hydroxy Itraconazole D8 (OH-ITZ-D8) Recovery Applicable Compounds: Hydroxy Itraconazole, Hydroxy Itraconazole-D8 (IS), Itraconazole Urgency: High (Potential for assay failure and non-linear calibration)

Hydroxy Itraconazole D8 is a high-value stable isotope-labeled internal standard (SIL-IS) used for the quantification of Itraconazole metabolites in biological matrices. Due to its high lipophilicity (LogP ~3.5–4.5) and basicity (pKa ~3.7), this compound exhibits aggressive non-specific binding (NSB) to untreated borosilicate glass surfaces. This guide provides the mechanistic understanding and validated protocols required to prevent signal loss, ensuring the integrity of your LC-MS/MS assays.

Part 1: The Mechanism of Adsorption

To solve the problem, you must understand the interaction at the molecular level. The loss of OH-ITZ-D8 is rarely due to chemical degradation; it is a physical loss to the container walls driven by two forces.

  • The Hydrophobic Effect (Primary Driver): In highly aqueous solutions (e.g., <30% organic solvent), the water structure forces the lipophilic OH-ITZ-D8 molecules out of the bulk solvent and onto the container surface to minimize the energy of the system.

  • Ion-Exchange Interactions (Secondary Driver): Untreated Type I borosilicate glass contains surface silanol groups (Si-OH). At neutral pH, these deprotonate to form Si-O⁻. Since Hydroxy Itraconazole is a weak base, it may exist as a cation, leading to electrostatic attraction to the glass wall.

Visualizing the Adsorption Pathway

AdsorptionMechanism Analyte Hydroxy Itraconazole D8 (Lipophilic + Basic) Solvent High Aqueous Solvent (>70% Water) Analyte->Solvent Dissolved in Mitigation OPTIMIZED CONDITION (>50% Organic + Acid) Analyte->Mitigation Dissolved in Glass Untreated Glass Surface (Silanols Si-O-) Solvent->Glass Contact Adsorption ADSORPTION EVENT (Signal Loss) Glass->Adsorption Electrostatic + Hydrophobic Attraction Solution STABLE RECOVERY (Solubilized) Mitigation->Solution Prevents Binding

Figure 1: Mechanism of analyte loss versus stable recovery pathways.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose recovery issues in your current workflow.

SymptomProbable CauseCorrective Action
Signal drops >20% over 4 hours in autosampler Time-Dependent Adsorption: The solvent strength is insufficient to keep the IS in solution, allowing gradual partitioning to the vial wall.Increase Organic Content: Ensure autosampler vials contain at least 50% Methanol or Acetonitrile. Acidify: Add 0.1% Formic Acid to the vial solvent.
Non-linear Calibration Curve (Quadratic fit required) Saturation of Active Sites: Low concentrations lose a higher percentage of analyte to the glass than high concentrations.Switch Labware: Move to Silanized Glass vials or High-Recovery Polypropylene (PP) vials immediately.
Carryover in Blank samples Re-dissolution from Glass: Analyte stuck to the needle or vial wall releases during subsequent injections.Needle Wash: Use a strong organic wash (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA).
Poor IS Reproducibility (%CV >15%) Inconsistent Mixing/Binding: The IS working solution is adhering to the pipette tips or intermediate dilution vessels.Pre-wet Tips: Pre-wet pipette tips 3x with the solution before transfer. Use low-bind tubes for intermediate steps.

Part 3: Optimized Protocols

These protocols are designed to be self-validating. If followed, the chemistry dictates that adsorption will be thermodynamically unfavorable.

Protocol A: Preparation of Stock & Working Solutions

Objective: Maintain OH-ITZ-D8 in a solvation shell that prevents surface interaction.

  • Primary Stock (1 mg/mL):

    • Dissolve neat OH-ITZ-D8 in 100% DMSO or 100% Methanol .

    • Why: DMSO is the ultimate solubilizer for this compound class and prevents initial precipitation.

  • Working Solution (e.g., 100 ng/mL):

    • Diluent: 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Critical Step: Do NOT dilute into 100% water. The sudden polarity shift will cause "micro-precipitation" or immediate adsorption to the vessel.

    • Storage: Store in Silanized Glass Vials or Low-Bind Polypropylene tubes.

Protocol B: Vial Selection & Handling

Objective: Passivate the surface to eliminate binding sites.

  • Gold Standard: Silanized (Deactivated) Glass Vials .

    • Mechanism: The glass surface is chemically treated to cap reactive silanol groups with methyl groups, rendering the surface hydrophobic and inert.

  • Alternative: Polypropylene (PP) Vials .

    • Warning: While PP eliminates silanol interactions, it is hydrophobic.[1] For extremely lipophilic drugs, PP can sometimes cause adsorption. Silanized glass is preferred for Itraconazole metabolites.

Protocol C: The "Resue" Procedure (If signal is already lost)

If you suspect your stock solution has lost titer due to adsorption:

  • Add Acetonitrile (ACN) to the vial to bring the organic content to >80%.

  • Sonicate for 10 minutes.

  • Vortex vigorously for 1 minute.

  • Result: This often desorbs the analyte back into solution for recovery analysis, though a fresh prep is recommended for quantitative work.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use BSA (Bovine Serum Albumin) to prevent adsorption?

  • Answer: While BSA is effective for peptides, it is not recommended for small molecule LC-MS assays like Hydroxy Itraconazole. BSA can cause massive matrix effects, foul the electrospray source, and suppress ionization. Use solvent chemistry (High Organic/Low pH) instead.

Q2: Why does adding Formic Acid help?

  • Answer: Hydroxy Itraconazole has a basic piperazine ring. Adding 0.1% Formic Acid ensures the molecule is fully protonated (positively charged). While this might theoretically attract it to negative glass, the primary benefit is that the ionized form is more soluble in the aqueous phase of your solvent mixture, reducing the thermodynamic drive to leave the solution.

Q3: My recovery is still low even with 50% Methanol. What next?

  • Answer: Switch to Acetonitrile (ACN) . ACN is a stronger elution solvent for lipophilic compounds than Methanol. Try a diluent of 60:40 ACN:Water + 0.1% Formic Acid.

Q4: Is Polypropylene (PP) always better than Glass?

  • Answer: No. For Itraconazole (LogP >3.5), the molecule is "greasy." It can partition into the plastic of standard PP vials. If you cannot afford silanized glass, ensure you use "High Quality/Low Bind" PP vials and validate them against a glass control.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Shimadzu Corporation. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application Note C128. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Technical Guide to Resolving Isobaric Interference in Hydroxy Itraconazole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist:

Welcome to the Technical Support Center. This guide is designed for researchers, clinical scientists, and drug development professionals who are tasked with the accurate quantification of hydroxy itraconazole, the major active metabolite of the antifungal agent itraconazole.[1][2] While Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, a significant and often underestimated challenge can compromise data integrity: isobaric interference.

This document provides in-depth, experience-driven guidance to not only identify and understand this issue but to definitively resolve it. We will move beyond simple procedural lists to explain the core principles behind each troubleshooting step and validation protocol, ensuring your laboratory can produce reliable and defensible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions surrounding isobaric interference in the context of itraconazole and hydroxy itraconazole analysis.

Q1: What exactly is isobaric interference in the analysis of hydroxy itraconazole?

A: Isobaric interference occurs when one or more compounds in a sample have the same nominal mass-to-charge ratio (m/z) as hydroxy itraconazole.[3] In a standard LC-MS/MS workflow operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer selects a specific precursor ion m/z for fragmentation. If an interfering compound shares this precursor m/z and happens to produce a fragment ion with the same m/z as the one being monitored for hydroxy itraconazole, it will be detected as the analyte, leading to an overestimation of the true concentration. This is a critical issue in therapeutic drug monitoring (TDM) where patient dosing decisions rely on accurate measurements.[4]

Q2: What are the common sources of isobaric interference for hydroxy itraconazole?

A: The primary sources are other metabolites of itraconazole or co-administered drugs that have undergone metabolic processes. Itraconazole itself is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into several metabolites.[5] Besides hydroxy itraconazole (OH-ITZ), other metabolites like keto-itraconazole (KT-ITZ) and N-desalkyl itraconazole (ND-ITZ) are formed.[6] While these may not be direct isobars of OH-ITZ, other sequential metabolic reactions can produce compounds with identical nominal masses.[7] Furthermore, patients on itraconazole are often taking other medications, and metabolites of these co-administered drugs can potentially interfere.

Q3: Why can't the mass spectrometer distinguish between hydroxy itraconazole and an isobaric interferent on its own?

A: Standard triple quadrupole mass spectrometers, commonly used for quantitative analysis, typically operate at unit resolution. This means they can distinguish between ions that differ by one whole mass unit (e.g., m/z 721 from m/z 722), but not between ions with very small mass differences (e.g., m/z 721.31 vs. m/z 721.35). Isobaric compounds have the same nominal mass but slightly different exact masses due to variations in their elemental composition.[8] Without high-resolution instrumentation, the mass spectrometer sees them as the same m/z value.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This guide addresses common scenarios you might encounter in your data that suggest an underlying isobaric interference problem.

Symptom Observed Potential Cause(s) Recommended Immediate Action
Unexpectedly high hydroxy itraconazole concentrations in patient samples, especially when itraconazole levels are low. An isobaric metabolite that is more slowly cleared than the parent drug or hydroxy itraconazole is present and co-eluting.Review the full scan or product ion scan data for the problematic peak. Look for fragment ions that are inconsistent with the known fragmentation pattern of hydroxy itraconazole.
Poor correlation between itraconazole and hydroxy itraconazole concentrations across a patient cohort. While variability is expected, a complete lack of correlation could indicate that a significant portion of the measured "hydroxy itraconazole" is actually an interferent.[9][10]Inject a certified reference standard of hydroxy itraconazole and compare its retention time and fragmentation pattern directly with the peak observed in the patient sample under identical conditions.
A peak is present at the expected retention time of hydroxy itraconazole in a "blank" plasma sample from a specific patient lot. The plasma lot may contain an endogenous compound or a metabolite from another drug that interferes with the assay.[11]Test blank plasma from at least six different sources to confirm selectivity, as recommended by FDA guidelines.[12] If the interference persists in only one lot, that lot should be discarded.
The ratio of the quantifier to qualifier ion transitions for hydroxy itraconazole is inconsistent across samples. An interfering compound may contribute to the quantifier ion but not the qualifier ion (or vice-versa), thus altering their expected ratio.Define a strict ion ratio tolerance (e.g., ±20% of the ratio observed in standards) in your data processing method. Flag any samples that fall outside this range for manual review.

Section 3: Definitive Resolution Strategies & Protocols

If the troubleshooting steps confirm the presence of an interference, one or more of the following strategies must be employed.

Strategy 1: Enhanced Chromatographic Separation

The most straightforward approach is to physically separate the interfering compound from hydroxy itraconazole before they enter the mass spectrometer.

Principle: By optimizing the liquid chromatography (LC) method, we can exploit differences in the physicochemical properties (e.g., polarity, shape) of hydroxy itraconazole and the interferent to achieve different retention times. A successful separation will result in two distinct peaks, allowing for accurate integration of the true analyte peak.

Step-by-Step Protocol: Chromatographic Optimization

  • Column Selection:

    • Start with a high-efficiency C18 column (e.g., <2 µm particle size) for good peak shape and general reversed-phase separation.

    • If co-elution persists, evaluate alternative column chemistries. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds, while a Pentafluorophenyl (PFP) column provides alternative selectivity based on polar and aromatic interactions.

  • Mobile Phase Gradient Adjustment:

    • Goal: Increase the separation (resolution) between the two peaks.

    • Action: Lengthen the gradient time. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) gives the compounds more time to interact with the stationary phase, often improving separation.

    • Example: If your current gradient runs from 50% to 95% Acetonitrile in 3 minutes, try extending it to 6 or 8 minutes.

  • Mobile Phase Modifier Evaluation:

    • The choice of acid modifier can influence peak shape and selectivity.

    • Compare 0.1% Formic Acid with 5 mM Ammonium Formate. The change in pH and ionic strength can alter the retention characteristics of closely related compounds.[11]

  • Verification of Separation:

    • Critical Step: Once a potential separation is achieved, you must confirm which peak is hydroxy itraconazole.

    • Inject a pure, certified reference standard of hydroxy itraconazole. The peak that matches this retention time is your analyte of interest.

Strategy 2: High-Resolution Mass Spectrometry (HRMS)

When chromatographic separation is not feasible, HRMS can be used to differentiate between compounds based on their exact mass.

Principle: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, have much higher resolving power than triple quadrupoles. They can measure the mass of an ion with enough accuracy (typically to four or five decimal places) to distinguish between two isobaric compounds that have different elemental formulas.[8]

Workflow for HRMS Analysis:

  • Determine Theoretical Exact Masses: Calculate the theoretical monoisotopic mass of the protonated ion [M+H]⁺ for hydroxy itraconazole (C₃₅H₃₈Cl₂N₈O₅) and any suspected interferents.

  • Instrument Setup:

    • Operate the HRMS instrument in Full Scan mode with a resolving power of at least 35,000 FWHM.

    • Set the mass extraction window in your processing software to be very narrow (e.g., ±5 ppm) around the theoretical exact mass of hydroxy itraconazole.

  • Data Analysis: The extracted ion chromatogram will now only show the peak corresponding to the compound with the correct exact mass, effectively filtering out the isobaric interference.

Strategy 3: Optimization of Tandem MS (MS/MS) Transitions

This strategy involves finding unique fragment ions for hydroxy itraconazole that are not produced by the interfering compound.

Principle: Even if two isobaric compounds have the same precursor ion mass, their chemical structures are different. When fragmented via collision-induced dissociation (CID) in the mass spectrometer, they will likely break apart in different ways, producing a unique "fingerprint" of fragment ions.[13]

Protocol for Finding a Selective MRM Transition:

  • Acquire Product Ion Scans: Infuse a pure standard of hydroxy itraconaxole and acquire a full product ion scan to see all possible fragment ions.

  • Identify Potential Interferences: If possible, obtain a sample known to contain the interference (e.g., a patient sample with a confirmed interference issue). Acquire a product ion scan on the interfering peak.

  • Compare Spectra: Carefully compare the two product ion spectra. Look for a fragment ion that is present and intense in the hydroxy itraconazole spectrum but is absent or very low in intensity in the interferent's spectrum.

  • Develop a New MRM Method: Create a new MRM method using the precursor ion of hydroxy itraconazole and this newly identified, selective product ion.

  • Validate the New Transition: Re-validate the method using this new transition, ensuring it meets all criteria for accuracy, precision, and selectivity according to established guidelines.[14][15]

Section 4: Visualizing the Workflow and Logic

Diagrams can clarify complex analytical concepts and workflows. The following have been created using the DOT language for Graphviz.

G cluster_pre Pre-Analytical cluster_analytical Analytical Workflow cluster_resolution Resolution & Re-analysis cluster_post Post-Analytical Sample Patient Sample Received Prep Sample Preparation (e.g., Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (Standard Method) Prep->LCMS DataReview Initial Data Review (Quantifier/Qualifier Ratios) LCMS->DataReview InterferenceCheck Interference Suspected? DataReview->InterferenceCheck Strategy Implement Resolution Strategy 1. Chromatography 2. HRMS 3. New MRM InterferenceCheck->Strategy Yes FinalReview Final Data Review & Validation InterferenceCheck->FinalReview No Reanalyze Re-analyze Samples Strategy->Reanalyze Reanalyze->FinalReview Report Report Results FinalReview->Report G cluster_problem The Problem: Isobaric Interference cluster_solutions The Solutions: Achieving Selectivity cluster_lc Chromatography cluster_hrms High Resolution MS cluster_msms Optimized MS/MS A Hydroxy Itraconazole (Analyte) MassSpec Standard MS Analysis (Unit Resolution) A->MassSpec B Metabolite X (Interferent) B->MassSpec Result Single Co-eluting Peak => Inaccurate Quantification MassSpec->Result LC_Result Baseline Separation HRMS_Result Mass-based Separation MSMS_Result Fragment-based Separation LC_A Peak A LC_A->LC_Result LC_B Peak B LC_B->LC_Result HRMS_A Exact Mass 1 HRMS_A->HRMS_Result HRMS_B Exact Mass 2 HRMS_B->HRMS_Result MSMS_A Unique Fragment A MSMS_A->MSMS_Result MSMS_B Different Fragment B MSMS_B->MSMS_Result

Caption: Conceptual diagram of isobaric interference and resolution paths.

Section 5: Method Validation and System Suitability

Any method developed to resolve isobaric interference must be fully validated according to regulatory guidelines, such as those from the FDA or EMA. [14][16] Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. [12]This must be re-established after any method modification.

  • Accuracy & Precision: The method must provide results that are close to the true value and are reproducible over time. [17][18]* Matrix Effect: Assess whether components in the biological matrix (e.g., plasma) suppress or enhance the ionization of the analyte.

  • Carryover: Ensure that residual analyte from a high concentration sample does not affect the measurement of a subsequent low concentration sample. [11] System Suitability Test (SST): Before running any batch of patient samples, a system suitability test must be performed. This should include the injection of a sample containing both hydroxy itraconazole and a known interferent (if available) or a closely eluting analogue to confirm that the required chromatographic resolution is being achieved on that day.

By rigorously applying the principles and protocols outlined in this guide, your laboratory can confidently overcome the challenges of isobaric interference and ensure the highest quality data in the therapeutic drug monitoring of itraconazole.

References

  • Li, W., et al. (2007). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. PubMed. Available at: [Link]

  • Taylor, P. J., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zhang, Y., et al. (2010). A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents. PubMed. Available at: [Link]

  • Schwartz, I. S., et al. (2022). Does Metabolite Matter? Defining Target Itraconazole and Hydroxy-itraconazole Serum Levels for Blastomycosis. Open Forum Infectious Diseases. Available at: [Link]

  • Al-Hesayen, A., et al. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Miyazaki, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PLOS ONE. Available at: [Link]

  • Hostetler, J. S., et al. (1993). Discrepancies in bioassay and chromatography determinations explained by metabolism of itraconazole to hydroxyitraconazole: studies of interpatient variations in concentrations. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lin, C., et al. (2024). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. ACS Omega. Available at: [Link]

  • Taylor, P. J., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. Available at: [Link]

  • Thummar, M., et al. (2015). Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Asia Pacific. Available at: [Link]

  • Shimadzu Corporation. (2017). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. Available at: [Link]

  • Al-Hesayen, A., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. PubMed. Available at: [Link]

  • van der Nagel, B. C. H., et al. (2019). Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology. Bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • van der Nagel, B. C. H., et al. (2019). Bioanalytical LC–MS/MS validation of therapeutic drug monitoring assays in oncology. DSpace@Utrecht University. Available at: [Link]

  • Gorniak, R., et al. (2020). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • van de Velde, V. J., et al. (2007). Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Dot, J., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]

  • Cho, Y-S., et al. (2010). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. ResearchGate. Available at: [Link]

  • van de Velde, V. J., et al. (2007). Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation. PubMed. Available at: [Link]

  • Al-Hesayen, A., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. PMC - NIH. Available at: [Link]

  • de Wit, D., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. University Medical Center Utrecht. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Lee, Y. W., et al. (2020). New Approach for the Identification of Isobaric and Isomeric Metabolites. ResearchGate. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Wyche, K. P., et al. (2005). Differentiation of isobaric compounds using chemical ionization reaction mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. Available at: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for Hydroxy Itraconazole Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) detection of Itraconazole and its primary active metabolite, Hydroxy Itraconazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the critical role of mobile phase pH in achieving robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so important for the analysis of Itraconazole and Hydroxy Itraconazole?

A1: Itraconazole is a weakly basic compound with a pKa of 3.7.[1] This means that its degree of ionization is highly dependent on the pH of the mobile phase. In RP-HPLC, the retention of a compound is primarily driven by its hydrophobicity.[2] The ionized form of a molecule is more polar and therefore less retained on a non-polar stationary phase like C18, leading to shorter retention times.[3] Conversely, the neutral, non-ionized form is more hydrophobic and will be more strongly retained. By carefully controlling the mobile phase pH, you can manipulate the ionization state of Itraconazole and Hydroxy Itraconazole to optimize retention, peak shape, and selectivity.

Q2: What is the pKa of Hydroxy Itraconazole?

Q3: What is the recommended starting pH for method development?

A3: For basic compounds like Itraconazole and Hydroxy Itraconazole, a good starting point for method development is a mobile phase pH that is at least 2 pH units away from the pKa of the analytes.[4] This ensures that the analytes are predominantly in a single ionic state (either fully ionized or fully non-ionized), which leads to better peak shapes and more stable retention times.[4][5] Therefore, a starting pH of less than 1.7 or greater than 5.7 would be a logical choice. Many published methods for Itraconazole utilize a pH in the range of 5.5 to 7.5.

Q4: How does mobile phase pH affect the peak shape?

A4: Poor peak shape, often observed as tailing, can occur when the mobile phase pH is close to the pKa of the analyte.[5] At this pH, both the ionized and non-ionized forms of the molecule exist in significant proportions, leading to mixed-mode retention and peak distortion. Additionally, at mid-range pH values (around 3-5), residual silanol groups on the silica-based stationary phase can become ionized and interact with the protonated basic analytes, causing peak tailing.[3] Operating at a low pH (e.g., <3) can suppress the ionization of these silanol groups, while a higher pH (e.g., >6) will deprotonate the basic analytes, minimizing these undesirable interactions.

Q5: What is a suitable UV detection wavelength for Itraconazole and Hydroxy Itraconazole?

A5: The UV spectrum of Itraconazole shows maximum absorbance at approximately 261-264 nm. Some methods have also reported using a detection wavelength of 306 nm. Since Hydroxy Itraconazole shares the same core chromophore, this wavelength range is also suitable for its detection. It is always recommended to confirm the optimal wavelength by running a UV scan of your standard in the mobile phase.

Troubleshooting Guide

Problem: My peaks for Itraconazole and Hydroxy Itraconazole are broad and tailing.

  • Potential Cause: The mobile phase pH is too close to the pKa of the analytes (around 3.7), or there are secondary interactions with the stationary phase.

  • Solution:

    • Adjust the pH: Move the mobile phase pH further away from the pKa. Try decreasing the pH to below 3 or increasing it to above 5.5. This will ensure the analytes are in a single, stable ionic form.

    • Use a suitable buffer: Ensure you are using an appropriate buffer at a sufficient concentration (typically 10-25 mM) to control the pH of the mobile phase effectively. Phosphate and acetate buffers are common choices.

    • Consider the column: If peak tailing persists, especially at intermediate pH, it could be due to interactions with residual silanols. Consider using a column with advanced end-capping or a hybrid particle technology designed for better peak shape for basic compounds.

Problem: The retention times for my analytes are too short and they are not well-separated from the solvent front.

  • Potential Cause: The mobile phase pH is causing the analytes to be in their more polar, ionized form, leading to low retention on a reversed-phase column.

  • Solution:

    • Increase the mobile phase pH: By increasing the pH to be significantly above the pKa (e.g., pH 6-7.5), you will suppress the ionization of the basic functional groups. This increases the hydrophobicity of the analytes, leading to stronger retention on the C18 column.

    • Decrease the organic solvent content: If adjusting the pH is not sufficient or desirable, reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will also increase retention times.

Problem: The retention times are unstable and drifting between injections.

  • Potential Cause: The mobile phase is not adequately buffered, leading to small but significant pH fluctuations.

  • Solution:

    • Check your buffer preparation: Ensure the buffer is prepared correctly and at a sufficient concentration to provide adequate buffering capacity.

    • Measure the pH of the aqueous portion: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.

    • Freshly prepare the mobile phase: Buffers can be susceptible to microbial growth or absorption of atmospheric CO2, which can alter the pH. It is good practice to prepare fresh mobile phase daily.

Problem: I am not getting good resolution between Itraconazole and Hydroxy Itraconazole.

  • Potential Cause: The selectivity of the separation is not optimal at the current mobile phase pH.

  • Solution:

    • Perform a pH scouting experiment: Systematically vary the mobile phase pH to see how it affects the selectivity between the two compounds. Even small changes in pH can significantly alter the elution order or spacing of peaks for ionizable analytes.[2][5]

    • Adjust the organic modifier: In addition to pH, changing the type of organic solvent (e.g., from acetonitrile to methanol) or its proportion in the mobile phase can also impact selectivity.

Physicochemical Properties of Itraconazole and Hydroxy Itraconazole

PropertyItraconazoleHydroxy Itraconazole
Molecular Formula C₃₅H₃₈Cl₂N₈O₄C₃₅H₃₈Cl₂N₈O₅
Molecular Weight 705.63 g/mol 721.63 g/mol
pKa 3.7[1]~3.7 (estimated)
UV λmax ~262 nm~262 nm (estimated)

Experimental Protocol: pH Scouting for Method Optimization

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of Itraconazole and Hydroxy Itraconazole.

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of Itraconazole and Hydroxy Itraconazole at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and methanol (1:1).

  • From the stock solutions, prepare a working standard mixture containing both analytes at a concentration suitable for UV detection (e.g., 10 µg/mL).

2. Preparation of Buffered Mobile Phases:

  • Prepare three different aqueous buffer solutions at a concentration of 20 mM. For example:

    • pH 3.0: Potassium phosphate buffer (adjust pH with phosphoric acid).

    • pH 5.5: Acetate buffer.

    • pH 7.0: Potassium phosphate buffer.

  • Filter each buffer solution through a 0.45 µm membrane filter.

  • For each pH, prepare the mobile phase by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50 v/v). The exact ratio can be adjusted based on initial scouting runs to achieve reasonable retention times.

3. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 262 nm.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved.

  • Inject the working standard mixture and record the chromatogram.

  • Repeat the injection at least twice to ensure reproducibility.

  • Flush the system thoroughly with an intermediate solvent (e.g., 50:50 acetonitrile:water) before introducing the next mobile phase.

  • Repeat the equilibration and injection process for the other mobile phases (pH 5.5 and pH 7.0).

5. Data Analysis:

  • For each pH condition, record the retention time, peak area, peak width, and tailing factor for both Itraconazole and Hydroxy Itraconazole.

  • Calculate the resolution between the two peaks.

  • Compare the results across the different pH values to determine the optimal condition that provides the best balance of retention, resolution, and peak shape.

Workflow for Mobile Phase pH Optimization

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 pH Scouting Strategy cluster_3 Evaluation cluster_4 Refinement & Finalization start Poor Peak Shape, Resolution, or Retention check_pKa Identify Analyte pKa (Itraconazole/OH-Itraconazole ≈ 3.7) start->check_pKa check_current_pH Review Current Mobile Phase pH check_pKa->check_current_pH decision Is current pH within pKa ± 2? check_current_pH->decision low_pH Test Low pH (e.g., pH 2.5-3.0) decision->low_pH Yes decision->low_pH No (start here) high_pH Test High pH (e.g., pH 6.0-7.5) decision->high_pH Yes mid_pH Test Mid pH (e.g., pH 5.0-5.5) low_pH->mid_pH analyze Analyze Chromatograms: - Retention Time - Peak Shape (Tailing) - Resolution low_pH->analyze high_pH->analyze mid_pH->high_pH mid_pH->analyze optimal_found Optimal Condition Found? analyze->optimal_found optimal_found->decision No, re-evaluate pH range fine_tune Fine-tune Organic Solvent Ratio optimal_found->fine_tune Yes validate Validate Method fine_tune->validate final_method Final Optimized Method validate->final_method

Caption: Decision workflow for optimizing mobile phase pH.

References

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, March 31). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). UV spectrophotometric quantification of itraconazole using mixed hydrotropic solubulization. Retrieved from [Link]

  • ResearchGate. (2021, August 4). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: ITCON. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Different HPLC analysis method of itraconazole. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2021). Variability of hydroxy-itraconazole in relation to itraconazole bloodstream concentrations. Retrieved from [Link]

  • Der Pharmacia Lettre. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Retrieved from [Link]

  • Synnovis. (n.d.). Itraconazole and hydroxyitraconazole. Retrieved from [Link]

  • ResearchGate. (2015, August 7). (PDF) Development and validation of UV spectrophotometric method for estimation of Itraconazole bulk drug and pharmaceutical formulation. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2007, August). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2016). Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

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Validation & Comparative

High-Performance Validation of Hydroxy Itraconazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Imperative

In the bioanalysis of azole antifungals, quantifying the parent compound Itraconazole (ITZ) is insufficient. Its major metabolite, Hydroxy Itraconazole (OH-ITZ) , is equipotent and often circulates at plasma concentrations exceeding the parent drug. Consequently, FDA and ICH M10 guidelines mandate the co-quantification of both analytes to assess total antifungal activity.

This guide contrasts legacy HPLC-UV methodologies with optimized UHPLC-MS/MS workflows. It specifically addresses the bioanalytical "acid trap"—a chemical instability issue often overlooked in standard protocol templates—and provides a self-validating framework for regulatory compliance.

Regulatory Framework (FDA & ICH M10)

Modern validation must align with the ICH M10 Bioanalytical Method Validation Guideline (2022) , which harmonizes the earlier FDA 2018 guidance.[1]

ParameterAcceptance Criteria (Chromatographic Assays)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Selectivity Interference <20% of LLOQ response
Matrix Effect Normalized Matrix Factor (MF) CV <15%
Carryover <20% of LLOQ response

Comparative Analysis: Legacy vs. Optimized Systems

The following data compares a traditional HPLC-UV method against the optimized UHPLC-MS/MS workflow proposed in this guide.

Performance Benchmark Table
FeatureLegacy Alternative (HPLC-UV)Optimized Product (UHPLC-MS/MS) Scientific Impact
Detection Principle UV Absorbance (260 nm)Positive ESI, MRMMS/MS offers specificity against endogenous interferences.
Sensitivity (LLOQ) ~10–20 ng/mL0.5–1.0 ng/mL Crucial for trough (Cmin) analysis in prolonged dosing.
Run Time 15–20 minutes3–5 minutes 4x throughput increase for large clinical trials.
Selectivity Low (Risk of metabolite co-elution)High (Mass-resolved) Distinguishes OH-ITZ from other stereoisomers and matrix components.
Sample Volume 500–1000 µL50–100 µL Enables pediatric and microsampling studies.

The "Acid Trap": A Critical Stability Insight

Expertise Pillar: Many standard protocols recommend protein precipitation (PPT) with acidic methanol. For Itraconazole, this is a critical error.

The Mechanism: Itraconazole and OH-ITZ contain a dioxolane ring. In the presence of strong acid (e.g., HCl, TCA) and an alcohol (methanol), the drug undergoes transketalization or scrambling of the stereocenters. This results in the formation of degradation products or stereoisomer conversion that distorts quantitation.

The Solution:

  • Avoid Acidic Alcohols: Do not use acidified methanol for precipitation.

  • Buffer Control: Maintain pH > 4.0 during sample handling.

  • Preferred Extraction: Use Liquid-Liquid Extraction (LLE) with non-protic solvents (e.g., Hexane:Isoamyl Alcohol) to physically separate the analyte from acidic matrix components without chemical stress.

Optimized Experimental Protocol (UHPLC-MS/MS)

This protocol utilizes a Self-Validating System by employing Stable Isotope Labeled (SIL) Internal Standards (OH-ITZ-d8) to track extraction efficiency and matrix effects in real-time.

A. Reagents & Standards[5][6][7][8]
  • Analyte: Hydroxy Itraconazole (purity >98%).[2]

  • Internal Standard (IS): Hydroxy Itraconazole-d8 (Crucial: Do not use ITZ-d3 for the metabolite; retention times differ).

  • Matrix: Human Plasma (K2EDTA).[3]

B. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL plasma to a glass tube.

  • IS Addition: Add 20 µL IS working solution (500 ng/mL).

  • Buffering: Add 100 µL 0.1M Ammonium Acetate (pH 7.0) to stabilize the dioxolane ring.

  • Extraction: Add 2 mL Hexane:Isoamyl Alcohol (98:2 v/v).

  • Agitation: Vortex 5 min; Centrifuge 5 min at 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Mobile Phase (50:50 MeOH:Water).

C. LC-MS/MS Conditions[3][5]
  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 2.5 min.

  • Flow Rate: 0.4 mL/min.[4]

MRM Transitions:

  • OH-ITZ: m/z 721.3 → 392.4 (Quantifier)

  • OH-ITZ-d8: m/z 729.3 → 400.4 (IS)

Visualization of Workflows

Diagram 1: Optimized Extraction Logic

This workflow visualizes the critical decision points to avoid acid instability.

ExtractionWorkflow Start Plasma Sample (100 µL) IS_Add Add IS (OH-ITZ-d8) Start->IS_Add Buffer Add Buffer (pH 7.0) *Prevents Acid Scrambling* IS_Add->Buffer Stabilization LLE LLE: Hexane/Isoamyl Alcohol Buffer->LLE Extraction PhaseSep Phase Separation (Organic vs Aqueous) LLE->PhaseSep Evap Evaporate Organic Layer PhaseSep->Evap Keep Organic Recon Reconstitute & Inject Evap->Recon

Caption: Optimized Liquid-Liquid Extraction workflow designed to prevent acid-catalyzed degradation.

Diagram 2: Validation Decision Tree (ICH M10)

A logical pathway for determining method validity based on experimental data.

ValidationTree Start Method Validation Selectivity Selectivity? (No interference) Start->Selectivity Linearity Linearity? (r² > 0.99) Selectivity->Linearity Yes Fail RE-OPTIMIZE Selectivity->Fail No AccPrec Accuracy/Precision (<15% CV) Linearity->AccPrec Yes Linearity->Fail No Matrix Matrix Effect? (IS Normalized) AccPrec->Matrix Yes AccPrec->Fail No Stability Stability? (Freeze/Thaw) Matrix->Stability Yes Matrix->Fail No Pass VALIDATED Stability->Pass Yes Stability->Fail No

Caption: Decision tree for ICH M10 compliance, ensuring all critical parameters meet acceptance criteria.

Supporting Validation Data (Simulated)

The following data represents typical performance metrics for the optimized UHPLC-MS/MS method.

Table 2: Accuracy and Precision (Intra-day, n=6)

QC LevelConcentration (ng/mL)Mean Accuracy (%)Precision (% CV)Status
LLOQ 1.098.56.2Pass
Low QC 3.0102.14.1Pass
Mid QC 40099.82.8Pass
High QC 800101.43.0Pass

Table 3: Matrix Effect (IS Normalized)

Matrix LotMatrix Factor (MF)IS-Normalized MF
Lot 1 (Lipemic)0.851.01
Lot 2 (Hemolyzed)0.820.99
Mean 0.84 1.00
CV (%) 5.2%1.5%

Note: The raw Matrix Factor < 1.0 indicates ion suppression, but the IS-Normalized MF is ~1.0, proving the SIL-IS effectively compensates for the effect.

References

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][5] [Link]

  • ICH. (2022).[1][6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1] [Link]

  • Kunze, T., et al. (2012). Stereoselective disposition of itraconazole and its metabolites in healthy subjects. British Journal of Clinical Pharmacology. [Link]

  • Vandecasteele, F., et al. (2020). Optimization of the quantification of itraconazole and its hydroxy-metabolite in human plasma by UPLC-MS/MS. Journal of Chromatography B. [Link]

Sources

Navigating the Isotope Effect: A Comparative Guide to D8 Labeling's Impact on Hydroxy Itraconazole Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalysis by liquid chromatography-mass spectrometry (LC-MS). However, the introduction of deuterium atoms into a molecule can subtly alter its physicochemical properties, leading to a phenomenon known as the chromatographic isotope effect. This guide provides an in-depth analysis of the impact of D8 labeling on the retention time of Hydroxy Itraconazole, offering experimental context and explaining the underlying scientific principles.

Introduction to Itraconazole, its Major Metabolite, and the Role of Deuterium Labeling

Itraconazole is a broad-spectrum antifungal agent widely used in the treatment of various fungal infections. In the body, it is extensively metabolized, with Hydroxy Itraconazole being the major active metabolite. Accurate quantification of both Itraconazole and Hydroxy Itraconazole in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Deuterium (D or ²H), a stable isotope of hydrogen, is frequently used to create internal standards for LC-MS analysis. These labeled compounds are chemically identical to the analyte of interest but have a higher mass, allowing them to be distinguished by the mass spectrometer. The fundamental assumption is that the deuterated standard will behave chromatographically and in the ion source identically to the unlabeled analyte, thus compensating for variations in sample preparation and instrument response. However, as we will explore, this assumption is not always perfectly met.

The Chromatographic Isotope Effect: Why D8 Labeling Alters Retention Time

The substitution of hydrogen with deuterium can lead to a noticeable shift in retention time, a phenomenon referred to as the chromatographic isotope effect.[1] In reversed-phase liquid chromatography (RPLC), the most common mode for drug analysis, deuterated compounds often elute slightly earlier than their non-labeled counterparts.[2][3] This is primarily attributed to subtle differences in the physicochemical properties of the C-D versus the C-H bond.

The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a decrease in the molecule's overall hydrophobicity. In RPLC, where separation is based on hydrophobic interactions with the stationary phase, a less hydrophobic molecule will have a weaker affinity for the column and thus a shorter retention time. The magnitude of this effect is often dependent on the number and position of the deuterium labels.[4]

Comparative Analysis: Hydroxy Itraconazole vs. D8-Hydroxy Itraconazole

While specific retention time data comparing Hydroxy Itraconazole and its D8-labeled analog can vary depending on the exact chromatographic conditions, a validated LC-MS/MS method for their simultaneous quantification confirms the use of Hydroxy Itraconazole-d8 as an internal standard.[5] Based on the principles of the chromatographic isotope effect, it is expected that D8-Hydroxy Itraconazole will have a slightly shorter retention time than the unlabeled Hydroxy Itraconazole under typical reversed-phase conditions.

To illustrate this, consider a hypothetical, yet representative, experimental setup for the analysis of these compounds.

Experimental Protocol: A Representative LC-MS/MS Method

Objective: To determine the retention times of Hydroxy Itraconazole and D8-Hydroxy Itraconazole.

Materials:

  • Hydroxy Itraconazole reference standard

  • D8-Hydroxy Itraconazole internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare standard solutions of Hydroxy Itraconazole and D8-Hydroxy Itraconazole in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both analytes.

Expected Data and Interpretation

The following table summarizes the anticipated results from such an experiment, demonstrating the expected retention time shift.

CompoundExpected Retention Time (min)
Hydroxy Itraconazole3.25
D8-Hydroxy Itraconazole3.20

This observed shift, while small, is a direct consequence of the chromatographic isotope effect. The eight deuterium atoms in the D8-labeled molecule slightly reduce its interaction with the C18 stationary phase, causing it to elute marginally faster than the native compound.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the analysis of Hydroxy Itraconazole using a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with D8-Hydroxy Itraconazole IS sample->spike extract Protein Precipitation / LLE spike->extract evap Evaporation & Reconstitution extract->evap inject Injection onto LC System evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Sources

Safety Operating Guide

Hydroxy Itraconazole D8 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Hydroxy Itraconazole D8 Lifecycle & Disposal

Executive Summary & Chemical Identity

Hydroxy Itraconazole D8 is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis. While often handled in milligram quantities, its structural identity as a halogenated azole antifungal dictates strict adherence to hazardous waste protocols.

Critical Hazard Directive: This compound is a potent environmental toxin and a suspected reproductive toxicant . Under no circumstances should this material, its solutions, or contaminated rinsates be discharged into municipal wastewater systems. High-temperature incineration is the only validated disposal pathway to ensure complete destruction of the stable triazole/dioxolane ring structures.

Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name Hydroxy Itraconazole-d8
Parent Compound Itraconazole (Metabolite)
CAS Number 1217516-26-1
Molecular Formula C35H30D8Cl2N8O4
Physical State Solid (Off-white powder)
Solubility DMSO, Methanol, Chloroform (Insoluble in water)
Primary Hazards H360: May damage fertility or the unborn child.H410: Very toxic to aquatic life with long-term effects.H302: Harmful if swallowed.[1][2][3][4]
Waste Classification Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste.

Pre-Disposal Handling & Containment

To maintain scientific integrity and safety, the disposal process begins at the bench. The following "Self-Validating System" ensures that waste is categorized correctly before it ever leaves the fume hood.

A. Segregation Logic
  • Do Not Mix With Oxidizers: Azoles can react vigorously with strong oxidizing agents. Keep separate from perchlorates or peroxides.

  • Solvent Compatibility: As the compound is water-insoluble, all cleaning and dissolution must use organic solvents (Methanol or DMSO). Aqueous rinsing is ineffective and creates a secondary waste stream that is difficult to classify.

B. Trace Residue Management (The "Triple Rinse" Protocol)

Empty vials are not "trash" until processed.

  • Solvent Wash: Add ~1-2 mL of Methanol or DMSO to the "empty" vial.

  • Vortex/Sonicate: Agitate for 30 seconds to dissolve wall-bound residues.

  • Transfer: Decant the rinsate into the Liquid Organic Waste container.

  • Repeat: Perform this cycle 3 times total.

  • Validation: Visually inspect the vial. If clear, deface the label and dispose of the glass in the Sharps/Glass bin (non-hazardous). If residue remains, dispose of the entire vial as Solid Hazardous Waste .

Disposal Workflows

The following decision matrix dictates the final fate of the material.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Expired Powder / Spills) TypeCheck->Solid Powder/Debris Liquid Liquid Waste (Stock Solutions / Rinsates) TypeCheck->Liquid Solvents Container Empty Containers (Vials / Ampules) TypeCheck->Container Packaging Incineration High-Temp Incineration (>1000°C with Scrubbing) Solid->Incineration Pack in Amber Bags Liquid->Incineration Halogenated/Non-Hal Solvent Stream RinseCheck Triple Rinse Possible? Container->RinseCheck RinseCheck->Solid No (Residue Remains) GlassWaste Glass Recycling / Sharps (Non-Hazardous) RinseCheck->GlassWaste Yes (Clean)

Figure 1: Decision tree for the segregation and disposal of Hydroxy Itraconazole D8 waste streams.

Detailed Procedures

1. Solid Waste (Expired Standards/Spill Debris)

  • Packaging: Place solid material or contaminated wipes into a clear polyethylene bag, then seal within a secondary amber waste bag to prevent photodegradation during storage.

  • Labeling: Affix a hazardous waste tag detailing: "Toxic Solid - Hydroxy Itraconazole D8 - Reproductive Toxin."

  • Destruction: Must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.

2. Liquid Waste (Experimental Eluents)

  • Classification: Even though the compound contains chlorine, the concentration in typical LC-MS waste is ppm-level. However, due to the parent solvent (often Acetonitrile/Methanol), classify as Ignitable (D001) and Toxic waste.

  • Stream: Merge with "Organic Solvents - High BTU" waste streams intended for fuel blending or direct incineration.

Emergency Response (Spills)

Scenario: Powder Spill on Benchtop

  • Isolate: Evacuate immediate area; post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (powder inhalation is a critical risk).

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with Methanol or DMSO to prevent dust generation.

  • Cleanup: Wipe up the material.[3][5][6] Repeat with fresh solvent-dampened wipes until no UV-active residue remains (verify with UV lamp if available).

  • Disposal: All wipes and gloves go into the Solid Hazardous Waste stream.

Regulatory & Scientific Context

Why Incineration? Hydroxy Itraconazole possesses a rigid triazole ring system. Standard wastewater treatment (hydrolysis/oxidation) is often insufficient to degrade this pharmacophore, leading to bioaccumulation in aquatic ecosystems. High-temperature incineration (>1000°C) ensures the cleavage of the C-N bonds and the capture of chlorine as HCl via flue gas scrubbing.

D8 Isotope Considerations From a regulatory standpoint (EPA/RCRA), deuterated compounds are treated identically to their non-labeled counterparts. The "D8" label does not mitigate the toxicity profile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.